molecular formula C4H9NO3 B2652421 (S)-(-)-4-Amino-2-hydroxybutyric acid CAS No. 192876-02-1; 40371-51-5

(S)-(-)-4-Amino-2-hydroxybutyric acid

Cat. No.: B2652421
CAS No.: 192876-02-1; 40371-51-5
M. Wt: 119.12
InChI Key: IVUOMFWNDGNLBJ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-4-Amino-2-hydroxybutyric acid is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12. The purity is usually 95%.
BenchChem offers high-quality (S)-(-)-4-Amino-2-hydroxybutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-4-Amino-2-hydroxybutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUOMFWNDGNLBJ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40371-51-5
Record name 4-Amino-2-hydroxybutyric acid, (S)-(-)-
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Record name (2S)-4-amino-2-hydroxy-butanoic acid
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Record name 4-AMINO-2-HYDROXYBUTYRIC ACID, (S)-(-)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-4-Amino-2-hydroxybutyric Acid ((S)-HABA): A Strategic Chiral Building Block in Modern Antibiotic Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antibiotic resistance necessitates innovative strategies in drug design. One of the most successful approaches has been the modification of existing antibiotic scaffolds to overcome bacterial resistance mechanisms. This guide focuses on the pivotal role of (S)-4-Amino-2-hydroxybutyric acid, commonly known as (S)-HABA, a chiral building block whose incorporation into aminoglycoside antibiotics has revitalized this critical class of therapeutics. We will explore the chemical rationale behind its use, its impact on the mechanism of action, detailed biosynthetic and synthetic pathways, and its crucial function in evading enzymatic inactivation by resistant pathogens. This document serves as a technical resource for professionals engaged in the discovery and development of next-generation antibacterial agents.

The Imperative of Chirality in Antibiotic Efficacy

In drug development, the three-dimensional arrangement of atoms—or stereochemistry—is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The use of single-enantiomer chiral building blocks is a cornerstone of modern medicinal chemistry, allowing for the precise construction of molecules that fit their biological targets with high specificity.[1][2][3] This specificity enhances potency, reduces off-target effects, and can be instrumental in overcoming resistance. (S)-HABA is a prime example of such a strategic chiral synthon.[4]

Physicochemical Profile of (S)-HABA

(S)-4-Amino-2-hydroxybutyric acid ((S)-HABA) is a non-proteinogenic amino acid characterized by a hydroxyl group at the C2 (α) position and an amino group at the C4 (γ) position. The "(S)" designation denotes the specific stereoconfiguration at the chiral center (C2), which is crucial for its biological function in antibiotics.

Key Properties:

  • Molecular Formula: C₄H₉NO₃[5][6]

  • Molecular Weight: 119.12 g/mol [5][6]

  • Structure: Possesses two key functional groups—a primary amine and a secondary alcohol—in a specific spatial arrangement, making it an ideal moiety for modifying the periphery of complex natural products.

Caption: Chemical structure of (S)-HABA, highlighting the chiral center at C2.

The Role of (S)-HABA in Aminoglycoside Antibiotics: A Paradigm Shift

The primary and most impactful application of (S)-HABA is in the semi-synthesis of advanced aminoglycoside antibiotics, such as amikacin and plazomicin.[7] Aminoglycosides are potent, broad-spectrum antibiotics that function by binding to the 30S ribosomal subunit in bacteria, causing mistranslation of mRNA and ultimately leading to cell death.[8][9][10][11]

Overcoming Enzymatic Resistance

The clinical utility of early aminoglycosides like kanamycin and gentamicin was severely compromised by the emergence of bacteria producing Aminoglycoside Modifying Enzymes (AMEs).[12][13][14] These enzymes, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), inactivate the antibiotic by adding chemical groups to its hydroxyl or amino moieties, thereby preventing it from binding to its ribosomal target.[8][14]

The genius of incorporating the (S)-HABA side chain lies in its ability to act as a steric shield. When attached to the N1 position of the central 2-deoxystreptamine (2-DOS) ring of an aminoglycoside, the (S)-HABA moiety sterically hinders the approach of many AMEs.[7] For example, the addition of the (S)-HABA group to kanamycin to form amikacin protects the molecule from inactivation by enzymes that would otherwise modify nearby positions, such as APH(3') and AAC(6').[7][15]

Resistance_Evasion cluster_0 Without (S)-HABA cluster_1 With (S)-HABA Kanamycin Kanamycin AME Aminoglycoside Modifying Enzyme (AME) Kanamycin->AME Modification (e.g., Phosphorylation) Inactive Inactive Kanamycin AME->Inactive Ribosome Bacterial Ribosome (Target Site) Inactive->Ribosome Binding Fails Amikacin Amikacin (Kanamycin + (S)-HABA) AME2 Aminoglycoside Modifying Enzyme (AME) Amikacin->AME2 Steric Hindrance Blocks Access Amikacin->Ribosome Binding Successful

Caption: (S)-HABA provides steric hindrance to block inactivating enzymes.

Enhancing Ribosomal Binding

Beyond simply blocking resistance enzymes, the (S)-HABA side chain actively contributes to the antibiotic's primary function. Structural studies have shown that the (S)-HABA moiety can form additional hydrogen bonds with the 16S rRNA of the ribosomal A-site.[16] This strengthens the overall binding affinity of the antibiotic to its target, which can enhance its potency and help maintain activity even against ribosomes that have undergone resistance-conferring mutations.[16]

Biosynthesis and Synthetic Incorporation of (S)-HABA

(S)-HABA is a naturally occurring component of the butirosin family of antibiotics, produced by Bacillus circulans.[17][18][19]

Natural Biosynthesis Pathway (in Butirosin)

The biosynthesis of the (S)-HABA side chain is a fascinating multi-step enzymatic process that begins with L-glutamate.[20] The pathway involves a dedicated gene cluster (btr) and proceeds via intermediates that are tethered to an acyl carrier protein (ACP), a common strategy in natural product biosynthesis.[20][21]

Key Enzymatic Steps:

  • Activation: L-glutamate is activated and attached to the ACP, BtrI.

  • Decarboxylation: A pyridoxal phosphate-dependent decarboxylase (BtrK) removes a carboxyl group.

  • Hydroxylation: A flavin-dependent monooxygenase system (BtrO/BtrV) introduces the hydroxyl group at the C2 position with precise (S)-stereocontrol.[20]

  • Transfer: The completed (S)-HABA chain (as a γ-glutamylated dipeptide) is transferred from the ACP to the aminoglycoside core (ribostamycin) by an acyltransferase (BtrH).[18][21]

  • Deprotection: A final enzyme (BtrG) removes the protective γ-glutamyl group to yield the final butirosin antibiotic.[18][21]

Biosynthesis_Workflow L_Glutamate L-Glutamate ACP_Tethered ACP-Tethered Intermediates L_Glutamate->ACP_Tethered BtrI, BtrJ, BtrK, BtrO/V HABA_ACP γ-Glutamyl-(S)-HABA-ACP ACP_Tethered->HABA_ACP Butirosin_Protected Protected Butirosin Intermediate HABA_ACP->Butirosin_Protected BtrH (Acyltransferase) Ribostamycin Ribostamycin (Aminoglycoside Core) Ribostamycin->Butirosin_Protected Butirosin Butirosin Butirosin_Protected->Butirosin BtrG (Deprotection)

Sources

An In-depth Technical Guide to the Thermodynamic Stability of (S)-(-)-4-Amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-(-)-4-Amino-2-hydroxybutyric acid, also known as GABOB, is a chiral amino acid with significant therapeutic potential, particularly in the realm of neuroscience. As with any active pharmaceutical ingredient (API), a thorough understanding of its thermodynamic stability is paramount for the development of safe, effective, and stable drug products. This guide provides a comprehensive technical overview of the factors influencing the stability of GABOB, potential degradation pathways, and the analytical methodologies required for its assessment. Drawing upon established principles of pharmaceutical sciences and data from structurally related compounds, this document serves as a valuable resource for researchers and formulation scientists.

Physicochemical Properties of (S)-(-)-4-Amino-2-hydroxybutyric Acid

A foundational understanding of the physicochemical properties of GABOB is essential for any stability assessment. These properties influence its behavior in both solid and solution states.

PropertyValueSource(s)
Molecular Formula C₄H₉NO₃[1][2][3][4][]
Molecular Weight 119.12 g/mol [1][2][3][4][][6]
Appearance White to off-white or light yellow crystalline powder[2][7]
Melting Point Approximately 200-203 °C (with decomposition)[2]
Solubility Soluble in water; slightly soluble in methanol and ethanol.[1][]
pKa Not explicitly found for GABOB. For the related GABA, pKa values are around 4.23 (carboxyl) and 10.43 (amino). It is expected that GABOB will have similar pKa values.
Optical Rotation [α]²³/D ≈ -30° (c=1 in H₂O)

Potential Degradation Pathways

Based on the chemical structure of GABOB, a primary degradation pathway of concern is intramolecular cyclization, leading to the formation of a γ-lactam. This is a well-documented degradation route for structurally similar compounds like gabapentin.

Intramolecular Lactamization

The proximity of the terminal amino group to the carboxylic acid function, facilitated by the flexible four-carbon backbone, creates a thermodynamically favorable scenario for an intramolecular nucleophilic attack, resulting in the formation of a five-membered ring lactam, (S)-4-hydroxy-pyrrolidin-2-one, with the concurrent elimination of a water molecule.

The presence of the hydroxyl group at the C2 position may influence the rate of this reaction compared to unsubstituted 4-aminobutyric acid derivatives, potentially through electronic or steric effects.

Caption: Proposed intramolecular lactamization of GABOB.

Other Potential Degradation Pathways

While lactamization is the most probable degradation route, other pathways, particularly under forced degradation conditions, should be considered:

  • Oxidation: The secondary alcohol and the amino group could be susceptible to oxidation, especially in the presence of oxidative agents or under photolytic stress.

  • Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation.

  • Polymerization: Under certain conditions, intermolecular condensation reactions could lead to the formation of oligomers or polymers.

Factors Influencing the Thermodynamic Stability of GABOB

The stability of GABOB is not an intrinsic constant but is highly dependent on its environment. Understanding the impact of various factors is crucial for formulation development and defining appropriate storage conditions.

Temperature

As with most chemical reactions, the rate of degradation of GABOB is expected to increase with temperature. Thermal stress can provide the activation energy required for degradation reactions like lactamization and decarboxylation.

pH

The pH of a solution will significantly impact the stability of GABOB. The state of ionization of the amino and carboxylic acid groups, which is pH-dependent, will affect the propensity for intramolecular cyclization. At very low pH, the amino group is protonated (-NH₃⁺), making it a poor nucleophile and thus slowing down lactamization. Conversely, at very high pH, the carboxyl group is deprotonated (-COO⁻), which is less electrophilic. The maximum rate of lactamization for similar compounds is often observed in the neutral to slightly acidic or basic pH range where there is a sufficient concentration of both the nucleophilic amino group and the electrophilic carboxylic acid.

Moisture and Humidity

In the solid state, the presence of moisture can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions. For compounds that degrade via hydrolysis or condensation reactions (like lactamization), humidity can play a complex role. While water is a product of lactamization, its presence in the solid matrix can, in some cases, stabilize the drug by annealing crystal defects.[8] However, high humidity is generally considered a risk factor for the stability of solid dosage forms.[9]

Light (Photostability)

Exposure to light, particularly in the ultraviolet (UV) region, can induce photodegradation.[10] While GABOB does not contain a strong chromophore, amino acids can still undergo photochemical reactions.[11] Photostability testing is essential to determine the need for light-protective packaging.

Experimental Assessment of GABOB Stability

A comprehensive stability assessment of GABOB requires a combination of analytical techniques to monitor the parent compound and detect and quantify any degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of stability assessment, providing insights into the likely degradation products and pathways.[12][13][14][15][16]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic Stress (ICH Q1B conditions) Photo->Analysis GABOB_Sample GABOB (Solid or Solution) GABOB_Sample->Acid GABOB_Sample->Base GABOB_Sample->Oxidation GABOB_Sample->Thermal GABOB_Sample->Photo Data Data Analysis: - Identify Degradation Products - Elucidate Pathways - Method Validation Analysis->Data

Caption: Workflow for forced degradation studies of GABOB.

Protocol for Forced Degradation:

  • Preparation of Samples: Prepare solutions of GABOB (e.g., 1 mg/mL) in various stress media. For solid-state studies, use the neat API.

  • Acid Hydrolysis: Treat the GABOB solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Treat the GABOB solution with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the GABOB solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid GABOB powder to dry heat (e.g., 80°C).

  • Photodegradation: Expose solid and solution samples to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17]

  • Analysis: At each time point, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating method.

Stability-Indicating Analytical Method Development

A crucial component of stability testing is a validated analytical method that can separate the parent drug from its degradation products and impurities. Due to the lack of a strong UV chromophore in GABOB, HPLC with pre-column derivatization is a suitable approach.

Proposed HPLC Method with Pre-column Derivatization:

  • Derivatizing Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent isoindole derivative.[18]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The use of ion-pair reagents can be explored to improve resolution.[18]

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to assess the solid-state stability of GABOB.

Thermal_Analysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) DSC_Protocol Protocol: - Heat sample at a constant rate (e.g., 10°C/min) - Measure heat flow DSC_Data Data Obtained: - Melting point - Enthalpy of fusion - Polymorphic transitions - Glass transitions DSC_Protocol->DSC_Data TGA_Protocol Protocol: - Heat sample at a constant rate - Measure mass loss TGA_Data Data Obtained: - Decomposition temperature - Presence of solvates/hydrates - Thermal stability profile TGA_Protocol->TGA_Data GABOB_Solid Solid GABOB Sample GABOB_Solid->DSC_Protocol GABOB_Solid->TGA_Protocol

Caption: Overview of thermal analysis techniques for GABOB.

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh a small amount of GABOB (typically 2-5 mg) into an aluminum pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point (e.g., 25 °C to 250 °C).

  • TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a temperature above its decomposition point (e.g., up to 300 °C or higher) to monitor mass loss.

Formulation and Storage Considerations

Based on the stability profile of GABOB, the following considerations are crucial for the development of a stable pharmaceutical product:

  • Solid Dosage Forms:

    • Excipient Compatibility: Conduct compatibility studies with common excipients to ensure they do not catalyze the degradation of GABOB.

    • Moisture Control: Control the moisture content of the formulation and use packaging that provides an adequate barrier against humidity.

    • Polymorphism: Investigate the potential for polymorphism, as different crystalline forms can have different stabilities.[19]

  • Liquid Dosage Forms:

    • pH Control: Formulate aqueous solutions at a pH that minimizes the rate of lactamization. Based on data for similar compounds, a pH around 6.0 may be optimal.

    • Buffering Agents: Select appropriate buffering agents that do not catalyze degradation.

    • Antioxidants: If oxidative degradation is identified as a significant pathway, the inclusion of antioxidants may be necessary.

  • Storage Conditions:

    • Based on available data, GABOB should be stored in a dry, cool, and well-ventilated place.[20]

    • If photolability is confirmed, light-protective packaging is required.

    • Recommended storage is often at room temperature, although refrigerated conditions (2-8 °C) may be necessary for long-term storage or for liquid formulations to further slow degradation kinetics.[7]

Conclusion

The thermodynamic stability of (S)-(-)-4-Amino-2-hydroxybutyric acid is a critical attribute that must be thoroughly characterized to ensure the quality, safety, and efficacy of pharmaceutical products. The primary anticipated degradation pathway is intramolecular lactamization, the rate of which is influenced by temperature, pH, and moisture. A comprehensive stability assessment should involve forced degradation studies to identify potential degradation products and to develop and validate a stability-indicating analytical method, such as HPLC with pre-column derivatization. Thermal analysis techniques like DSC and TGA are invaluable for characterizing the solid-state stability. By understanding and controlling the factors that affect its stability, robust and reliable formulations of GABOB can be developed for therapeutic use. Further research to generate specific kinetic data for GABOB degradation and to fully characterize its degradation products is highly recommended.

References

  • AIP Publishing. (2007, June 29). Photostability of amino acids: Internal conversion versus dissociation. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Gambardella, P., et al. (2003). GABA(B) receptor 1 polymorphism (G1465A) is associated with temporal lobe epilepsy. Neurology, 60(4), 560-563. [Link]

  • Johns, B. A. (n.d.). 2.4 Photocleavable Protecting Groups. In Current Protocols in Protein Science. [Link]

  • Davydova, E. I., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(3), 96-106. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. [Link]

  • Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • MDPI. (2023, September 10). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. International Journal of Molecular Sciences. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Pharmaceutical Sciences & Research.
  • ResearchGate. (2023, November 21). TGA and DSC analyses. [Link]

  • Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. [Link]

  • PubChem. (n.d.). 4-Amino-2-hydroxybutyric acid, (S)-(-)-. [Link]

  • PubMed. (2011, September 15). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. [Link]

  • ACS Publications. (n.d.). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. [Link]

  • Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability. [Link]

  • RSC Publishing. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. [Link]

  • PubMed Central. (n.d.). High Humidity Induces Abscisic Acid 8′-Hydroxylase in Stomata and Vasculature to Regulate Local and Systemic Abscisic Acid Responses in Arabidopsis. [Link]

  • ResearchGate. (n.d.). Effect of heat and relative humidity treatment on γ‐aminobutyric acid accumulation, other micronutrients contents, antioxidant activities and physicochemical properties of mung bean (Vigna radiata L.). [Link]

  • Chemical Society Reviews. (2024, November 19). Recent advances in peptide macrocyclization strategies. [Link]

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  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (S)-4-amino-2-hydroxybutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

(S)-4-amino-2-hydroxybutanoic acid, a chiral molecule of significant interest in pharmaceutical research, presents unique challenges and opportunities in formulation development. As a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its therapeutic potential is intrinsically linked to its bioavailability and the ability to formulate it into effective dosage forms.[1][2] A thorough understanding of its solubility profile in various organic solvents is a cornerstone of this process, influencing everything from purification and crystallization to the design of oral and parenteral drug products.[3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (S)-4-amino-2-hydroxybutanoic acid, empowering researchers and drug development professionals to navigate the complexities of its formulation.

Physicochemical Properties: The Key to Understanding Solubility

The solubility of a compound is governed by its physicochemical properties. For (S)-4-amino-2-hydroxybutanoic acid, the interplay of its functional groups dictates its interaction with different solvents.

PropertyValueSource
Molecular FormulaC4H9NO3[4]
Molecular Weight119.12 g/mol [4]
Melting Point200-203 °C[2][4]
AppearanceWhite to light yellow crystalline powder[1][2]
pKa (Predicted)3.47 ± 0.10Chemicalize

The presence of a primary amine, a hydroxyl group, and a carboxylic acid imparts a high degree of polarity to the molecule. These functional groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a strong affinity for polar solvents.

Theoretical Solubility Profile in Organic Solvents: A Predictive Analysis

In the absence of extensive empirical data, a theoretical assessment of solubility can provide valuable guidance for solvent selection. The principle of "like dissolves like" is a fundamental concept in this regard.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents, characterized by the presence of hydroxyl groups, are capable of hydrogen bonding with the amine, hydroxyl, and carboxylic acid moieties of (S)-4-amino-2-hydroxybutanoic acid. While one source indicates "very slight" solubility in heated methanol, it is reasonable to expect some degree of solubility in these solvents, likely increasing with temperature.[1] The solubility of other amino acids is known to be limited in alcohols compared to water, a trend that is likely to be observed with this compound as well.[5][6]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar functional groups of the analyte. Solvents like DMSO and DMF, with their high polarity, are more likely to be effective in dissolving (S)-4-amino-2-hydroxybutanoic acid compared to less polar aprotic solvents like acetone and ethyl acetate.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of (S)-4-amino-2-hydroxybutanoic acid, its solubility in nonpolar solvents is expected to be negligible. The energy required to break the strong intermolecular forces in the crystalline solid would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess (S)-4-amino-2-hydroxybutanoic acid combine Combine in a sealed vial prep_compound->combine prep_solvent Measure precise volume of solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours combine->shake Equilibration centrifuge Centrifuge to pellet undissolved solid shake->centrifuge Separation filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute supernatant if necessary filter->dilute Quantification hplc Quantify concentration by validated HPLC method dilute->hplc calculate Calculate solubility (e.g., in mg/mL) hplc->calculate

Sources

molecular weight and pKa values of (S)-(-)-4-Amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-4-Amino-2-hydroxybutyric acid (HABA), also known as L-Amikacin side chain, is a critical chiral synthon in the synthesis of semi-synthetic aminoglycoside antibiotics. Its primary industrial application lies in the acylation of Kanamycin A to produce Amikacin, a modification that sterically hinders enzymatic inactivation by bacterial aminoglycoside modifying enzymes (AMEs).

This technical guide provides a definitive physicochemical profile of HABA, focusing on its molecular weight, ionization constants (pKa), and the analytical implications of these properties. It moves beyond basic data listing to explain the causality between HABA's alpha-hydroxy-gamma-amino structure and its behavior in solution, providing robust protocols for characterization and quality control.

Part 1: Molecular Identity & Stoichiometry

HABA is an alpha-hydroxy, gamma-amino acid.[1][2][3] Unlike its non-hydroxylated analog GABA (gamma-aminobutyric acid), the presence of the electron-withdrawing hydroxyl group at the alpha-position significantly alters its electronic environment, acidity, and chelating potential.

PropertySpecification
Chemical Name (S)-(-)-4-Amino-2-hydroxybutyric acid
CAS Number 40371-51-5
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Stereochemistry (S)-enantiomer (L-configuration)
Appearance White to off-white crystalline powder
Solubility Freely soluble in water; practically insoluble in ethanol
Structural Visualization

The following diagram illustrates the chemical structure and the zwitterionic equilibrium that dominates at physiological pH.

HABA_Structure Cation Cationic Form (pH < pKa1) HOOC-CH(OH)-CH2-CH2-NH3+ Zwitterion Zwitterion (Isoelectric Point) -OOC-CH(OH)-CH2-CH2-NH3+ Cation->Zwitterion -H+ (pKa1 ≈ 3.5) Anion Anionic Form (pH > pKa2) -OOC-CH(OH)-CH2-CH2-NH2 Zwitterion->Anion -H+ (pKa2 ≈ 9.7)

Figure 1: Ionization equilibrium of HABA showing the transition from cationic to anionic species.

Part 2: Ionization Dynamics (pKa & pI)

Understanding the dissociation constants is vital for buffer selection during HPLC analysis and for optimizing the acylation reaction yield during Amikacin synthesis.

Dissociation Constants
Functional GrouppKa Value (Approx.)Mechanistic Insight
pKa₁ (Carboxyl) 3.47 – 3.80 The

-hydroxyl group exerts an inductive electron-withdrawing effect, stabilizing the carboxylate anion more effectively than in GABA (pKa 4.03), making HABA more acidic.
pKa₂ (Amino) 9.50 – 9.70 The distal

-amino group is less affected by the

-hydroxyl but is slightly more acidic than the amine in GABA (pKa 10.56) due to long-range field effects.
Isoelectric Point (pI) ~6.6 Calculated as

. At pH 6.6, HABA has net zero charge and minimum solubility.

Critical Note on Buffering: For HPLC separation, the mobile phase pH should be at least 2 units away from the pKa values to ensure species uniformity. A buffer pH of 2.0 (fully protonated) or pH 11.5 (fully deprotonated) is ideal for retention stability, though the zwitterionic form (pH 6-7) is often used with ion-pairing agents.

Part 3: Analytical Methodologies

Since HABA lacks a strong chromophore (UV-active conjugated system), standard UV detection at 254 nm is ineffective. The following protocols address this limitation.

Protocol A: Potentiometric Titration (Assay)

Purpose: To determine the precise purity and pKa values of the raw material.

Reagents:

  • 0.1 N Sodium Hydroxide (Standardized).

  • 0.1 N Hydrochloric Acid.

  • Deionized water (CO₂-free).

Workflow:

  • Dissolution: Dissolve 150 mg of dried HABA in 50 mL of CO₂-free deionized water.

  • Calibration: Calibrate pH meter using buffers 4.01, 7.00, and 10.01.

  • Titration: Titrate with 0.1 N NaOH, adding titrant in 0.1 mL increments.

  • Data Processing: Plot the first derivative (

    
    ) to identify the inflection points.
    
    • Inflection 1 (pH ~3.5): Neutralization of excess strong acid (if present).

    • Inflection 2 (pH ~9.7): Deprotonation of the ammonium group (NH₃⁺

      
       NH₂).
      
  • Calculation:

    
    
    
Protocol B: HPLC Analysis (ELSD/CAD Detection)

Purpose: Purity profiling without derivatization.

  • Column: C18 Polar Embedded or HILIC column (e.g., Zorbax SB-Aq), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) / Acetonitrile (95:5).

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Flow Rate: 0.8 mL/min.

  • Rationale: HABA is highly polar. A standard C18 column will result in elution at the void volume. HILIC or aqueous-stable C18 phases provide necessary retention.

Part 4: Synthetic Utility (Amikacin Synthesis)

The primary value of HABA is its role in the semi-synthesis of Amikacin. The N-acylation of Kanamycin A must be regioselective.

Amikacin_Synthesis HABA HABA (Source Material) Protection Step 1: N-Protection (e.g., with Cbz-OSU) HABA->Protection Activation Step 2: Carboxyl Activation (NHS Ester Formation) Protection->Activation Coupling Step 3: Acylation of Kanamycin A (Targeting N-1 position) Activation->Coupling Deprotection Step 4: Hydrogenolysis (Pd/C) (Removal of Cbz) Coupling->Deprotection Amikacin AMIKACIN (Final Product) Deprotection->Amikacin

Figure 2: Synthetic pathway converting HABA into Amikacin via N-protection and active ester coupling.

Mechanistic Insight: The HABA side chain (L-4-amino-2-hydroxybutyryl) inhibits the adenylation and phosphorylation of the aminoglycoside at the C-2' and C-3' positions. The pKa of the side chain amine (~9.7) ensures it remains protonated at physiological pH, contributing to the drug's binding affinity to the bacterial 16S rRNA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26062, 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link]

  • Muhamadejevs, R., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics.[4] ACS Infectious Diseases. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Biocatalytic Synthesis of (S)-(-)-4-Amino-2-hydroxybutyric Acid (HABA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-(-)-4-Amino-2-hydroxybutyric acid (HABA) is a critical chiral side chain used in the semi-synthesis of aminoglycoside antibiotics, most notably Amikacin and Arbekacin .[1] The introduction of the HABA moiety to the kanamycin or tobramycin core inhibits aminoglycoside-modifying enzymes (AMEs), thereby conferring resistance against bacterial degradation.

Traditional chemical synthesis of HABA involves complex protection/deprotection steps and toxic reagents (e.g., epichlorohydrin) to establish the C2-chiral center. This Application Note details a biocatalytic cascade protocol that offers high enantioselectivity (>99% ee) and mild operating conditions. We focus on two primary methodologies:

  • Oxidative Deamination-Reduction Cascade (from L-2,4-diaminobutyric acid).

  • Nitrilase-Mediated Hydrolysis (from 4-amino-2-hydroxybutyronitrile).

Scientific Background & Pathway Analysis[2][3][4][5]

The Chirality Challenge

The biological activity of Amikacin depends strictly on the (S)-configuration at the C2 hydroxyl position of the HABA side chain. The (R)-enantiomer yields significantly lower antibiotic potency. Biocatalysis utilizes the inherent stereospecificity of enzymes to resolve this challenge without chiral auxiliaries.

Route A: The Redox Cascade (L-DABA Route)

This route mimics the natural degradation pathways of amino acids but redirects the flux toward synthesis. It employs a "one-pot" cascade:

  • Oxidation: L-2,4-diaminobutyric acid (L-DABA) is oxidatively deaminated at the

    
    -position by L-Amino Acid Oxidase (L-AAO)  or a specific Transaminase . This destroys the chiral center, producing the achiral intermediate 4-amino-2-oxobutyric acid (AOBA).
    
  • Reduction: The keto-acid intermediate is stereoselectively reduced by L-Hydroxyisocaproate Dehydrogenase (L-HicDH) or L-Lactate Dehydrogenase (L-LDH) , using NADH to establish the (S)-hydroxyl configuration.

Route B: Nitrilase Hydrolysis

This route utilizes Nitrilases (EC 3.5.5.1) to hydrolyze 4-amino-2-hydroxybutyronitrile directly to HABA. Certain nitrilases exhibit enantioselectivity, hydrolyzing only the (S)-nitrile or facilitating a dynamic kinetic resolution (DKR) if the substrate racemizes rapidly under reaction conditions.

Pathway Visualization

The following diagram illustrates the enzymatic logic for both routes.

HABA_Synthesis Substrate1 L-2,4-Diaminobutyric Acid (L-DABA) LAAO L-AAO / Catalase (Oxidative Deamination) Substrate1->LAAO Intermediate 4-Amino-2-oxobutyric Acid (AOBA) LDH L-HicDH / LDH (NADH → NAD+) Intermediate->LDH Product (S)-HABA (Target) Substrate2 4-Amino-2-hydroxy- butyronitrile Nitrilase Nitrilase (Hydrolysis) Substrate2->Nitrilase LAAO->Intermediate LDH->Product Nitrilase->Product

Figure 1: Comparison of the Redox Cascade (Solid Blue/Green) and Nitrilase (Dashed Yellow) pathways for (S)-HABA synthesis.

Detailed Protocol: Redox Cascade Synthesis

This protocol describes the conversion of L-2,4-diaminobutyric acid to (S)-HABA using a coupled enzyme system. This method is preferred for its high enantiomeric excess (>99%).

Materials & Reagents
ComponentSpecificationRole
Substrate L-2,4-Diaminobutyric acid dihydrochloride (100 mM)Precursor
Oxidase L-Amino Acid Oxidase (Crotalus adamanteus or recombinant Rhodococcus)Oxidative deamination
Reductase L-HicDH (Lactobacillus confusus) or L-LDH (muscle isoform)Stereoselective reduction
Cofactor NADH (0.5 mM catalytic load)Hydride donor
Recycling Formate Dehydrogenase (FDH) + Sodium FormateNADH regeneration
Scavenger Catalase (Aspergillus niger)Removes toxic H₂O₂
Buffer Potassium Phosphate (100 mM, pH 7.4)Reaction medium
Experimental Workflow
Step 1: Enzyme Cocktail Preparation
  • Degas the phosphate buffer (100 mM, pH 7.4) with nitrogen for 10 minutes. Note: While L-AAO requires oxygen, the reductase is often sensitive to oxidation. A controlled oxygen supply is critical.

  • Dissolve NADH (final conc. 0.5 mM) and Sodium Formate (150 mM, 1.5 eq) in the buffer.

  • Add Formate Dehydrogenase (FDH) (5 U/mL) for cofactor recycling.

  • Add Catalase (excess, >1000 U/mL). Critical: L-AAO produces hydrogen peroxide, which rapidly inactivates enzymes and decarboxylates the

    
    -keto acid intermediate. Immediate disproportionation is essential.
    
Step 2: Reaction Initiation
  • Add L-DABA substrate (final conc. 50–100 mM). Adjust pH back to 7.4 if necessary.

  • Add L-HicDH/LDH (10 U/mL).

  • Initiate reaction by adding L-AAO (5 U/mL).

  • Incubate at 30°C with gentle orbital shaking (150 rpm). Do not seal tightly; L-AAO requires atmospheric oxygen.

Step 3: Monitoring & Termination
  • Monitor reaction via HPLC every 2 hours.

  • Termination: Once L-DABA is depleted (typically 12–24 hours), stop the reaction by acidification to pH 3.0 using 1M HCl or by ultrafiltration (10 kDa cutoff) to remove enzymes.

Analytical Method (HPLC)
  • Derivatization: Pre-column derivatization with OPA (o-phthalaldehyde) and NAC (N-acetyl-L-cysteine) is recommended for chiral resolution of amino acids.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Sodium Acetate, pH 6.0.

    • B: Acetonitrile:Methanol:Water (45:45:10).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Retention: The (S)-HABA-OPA-NAC derivative will elute distinctly from the (R)-isomer and the L-DABA substrate.

Purification Protocol (Ion Exchange)

Since the product is a zwitterionic amino acid, Ion Exchange Chromatography (IEX) is the industry standard for purification.

  • Clarification: Centrifuge the reaction mixture (10,000 x g, 20 min) to remove precipitated protein.

  • Cation Exchange (Loading):

    • Resin: Strongly acidic cation exchanger (e.g., Dowex 50W x8 or Amberlite IR-120) in H+ form.

    • Load the acidified supernatant (pH 3.0). HABA (isoelectric point ~6.5) will bind.

    • Wash with deionized water to remove formate, unreacted keto-acids, and proteins.

  • Elution:

    • Elute with a gradient of 0.5 M to 2.0 M Ammonia (NH₄OH) .

    • HABA elutes as the pH rises. Collect fractions.

  • Crystallization:

    • Concentrate active fractions under vacuum.

    • Add Ethanol or Isopropanol to induce crystallization.

    • Yield: Typically >80% recovery; >99% purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Product Inhibition or O₂ LimitationIncrease surface area for aeration (baffles). Check L-AAO activity.
Enzyme Death H₂O₂ accumulationDouble the Catalase concentration. Verify Catalase activity.
Low ee Spontaneous reduction or wrong enzymeEnsure L-HicDH is (S)-specific. Avoid chemical reducing agents in the buffer.
By-product: GABA Decarboxylation of Keto-intermediateThe intermediate (AOBA) is unstable. Increase Reductase (LDH/HicDH) load to consume it faster than it decarboxylates.

Process Logic Diagram

Workflow Start Start: L-DABA (100 mM) Mix Prepare Buffer: PO4, pH 7.4, NADH, Formate Start->Mix EnzAdd Add Enzymes: L-AAO + L-HicDH + FDH + Catalase Mix->EnzAdd React Incubate 30°C (Aerated for O2 supply) EnzAdd->React Check HPLC Check: Is L-DABA < 1%? React->Check Check->React No Stop Acidify to pH 3.0 (Stop Reaction) Check->Stop Yes Purify Cation Exchange (Elute with NH4OH) Stop->Purify Final (S)-HABA Crystals Purify->Final

Figure 2: Step-by-step experimental workflow for the biocatalytic production of HABA.

References

  • Tao, R. et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology.

  • Llewellyn, N. M. et al. (2007). Biosynthesis of the unique amino acid side chain of butirosin. Chemistry & Biology.

  • Walther, T. et al. (2017). Construction of a Synthetic Metabolic Pathway for the Production of 2,4-dihydroxybutyric Acid From Homoserine. Metabolic Engineering.

  • Wellner, D. & Meister, A. (1960). Crystalline L-Amino Acid Oxidase of Crotalus adamanteus. Journal of Biological Chemistry.

  • Patent EP4431609A1. (2023). Method for improving 2,4-dihydroxybutyric acid production and yield. (Describes the homologous enzyme systems for butyrate derivatives).

  • Gong, J.S. et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.

Sources

Application Note: Regioselective Synthesis of Amikacin via Zinc-Chelated Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A. Its enhanced resistance to bacterial inactivating enzymes is attributed to the acylation of the N-1 amino group with the (S)-4-amino-2-hydroxybutyryl (HABA) moiety.[1]

The primary synthetic challenge lies in the regioselectivity.[1][2] Kanamycin A possesses four reactive amino groups (N-1, N-3, N-6', N-3'').[3][1] Direct acylation typically results in a mixture of isomers (mainly N-6' acylated products) with low yields of the desired N-1 bioactive congener.

This Application Note details the Zinc Chelation Protocol , a robust method that utilizes transition metal coordination to "mask" the competing amines (N-3 and N-6'), directing the acylation exclusively to the N-1 position. This guide covers the activation of the (S)-HABA intermediate, the chelation-acylation cycle, and downstream purification.

Strategic Overview: The Chelation Mechanism

Unlike traditional blocking strategies that require covalent protection-deprotection steps (e.g., using Boc or Cbz on the aminoglycoside core), the chelation strategy uses reversible metal complexation.[3]

  • The Problem: The N-6' amine is the most sterically accessible and nucleophilic.

  • The Solution: Zinc(II) acetate forms a coordination complex with the vicinal amino-alcohol pairs and the specific spatial arrangement of amines in Kanamycin A.

  • Mechanism: The Zn²⁺ ion effectively binds the N-3 and N-6' positions. This leaves the N-1 amine free and nucleophilic, allowing for selective attack on the activated (S)-HABA ester.

Visualizing the Workflow

AmikacinSynthesis KanA Kanamycin A (Starting Material) Complex Zn-Kan A Complex (N-3, N-6' Masked) KanA->Complex + Zn(OAc)2 DMSO/H2O Zn Zinc Acetate (Chelating Agent) Zn->Complex Acylation N-1 Acylation (Reaction) Complex->Acylation HABA (S)-HABA-NHS Ester (Activated Intermediate) HABA->Acylation Intermed Zn-Chelated Amikacin Precursor Acylation->Intermed Deprotect Deprotection (Zn Removal + H2/Pd) Intermed->Deprotect NH4OH / H2 Crude Crude Amikacin Deprotect->Crude Purify Ion Exchange (Amberlite CG-50) Crude->Purify Final Pure Amikacin Purify->Final

Figure 1: The Zinc-Chelation Synthetic Pathway. Blue nodes indicate stable aminoglycosides; Green indicates chelated intermediates; Red indicates reactive/crude states.

Materials and Reagents

Precursors
  • Kanamycin A (Free Base): >95% purity.

  • (S)-HABA: L-(-)-4-amino-2-hydroxybutyric acid.[1][4][5][6]

  • N-Hydroxysuccinimide (NHS): For ester activation.[7]

  • Dicyclohexylcarbodiimide (DCC): Coupling agent.[8]

  • Zinc Acetate Dihydrate (Zn(OAc)₂[3]·2H₂O): Chelation agent.

Solvents & Resins[9]
  • Solvents: DMSO (Anhydrous), Methanol, THF.[3]

  • Purification Resin: Amberlite® CG-50 (Type I, weakly acidic cation exchanger).[3]

  • Eluents: Ammonium hydroxide (0.1 M to 1.0 M gradient).

Experimental Protocols

Protocol A: Preparation of Activated (S)-HABA

Objective: To synthesize N-(Benzyloxycarbonyl)-L-4-amino-2-hydroxybutyryl-N-hydroxysuccinimide ester (N-Cbz-HABA-NHS).

Rationale: The HABA moiety cannot be coupled directly as a free acid due to self-polymerization risks. We protect the amine with Cbz (Z) and activate the carboxylic acid as an NHS ester for mild, selective reaction.

  • Protection: React (S)-HABA with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (NaOH/H₂O) to yield N-Cbz-(S)-HABA .

  • Activation:

    • Dissolve N-Cbz-(S)-HABA (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in dry THF or Ethyl Acetate.

    • Cool to 0°C.

    • Add DCC (1.1 eq) dropwise.

    • Stir at 0°C for 2 hours, then room temperature for 12 hours.

    • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Isolation: Concentrate the filtrate to obtain the active NHS ester. Recrystallize from Isopropanol/Hexane if necessary.

    • Yield Target: >85%.[9]

Protocol B: The Zinc-Chelated Coupling (Core Synthesis)

Objective: Regioselective acylation of Kanamycin A at N-1.

  • Complex Formation:

    • Suspend Kanamycin A (4.84 g, 10 mmol) in a mixture of DMSO (50 mL) and Water (50 mL).

    • Add Zinc Acetate Dihydrate (8.8 g, ~40 mmol). Note: A 1:4 molar ratio (Kan:Zn) ensures complete saturation of the chelation sites.

    • Stir at room temperature for 1 hour. The solution should become clear as the complex forms.

  • Acylation:

    • Dissolve N-Cbz-HABA-NHS ester (3.5 g, 10 mmol) in DMSO (20 mL).

    • Add this solution dropwise to the Zn-Kan A complex mixture over 30 minutes.

    • Critical Control Point: Maintain temperature between 20–25°C. Stir for 18–24 hours.

    • Monitoring: Check reaction progress via TLC (Silica, solvent: CHCl₃:MeOH:NH₄OH 1:1:1).[3] Look for the disappearance of the NHS ester.

  • Hydrolysis & Zinc Removal:

    • Dilute the reaction mixture with water (100 mL).

    • Add concentrated Ammonium Hydroxide (NH₄OH) to disrupt the Zn-complex.

    • Filter any precipitated Zinc salts/hydroxides.

    • Load the filtrate directly onto the ion exchange column (see Protocol C) to remove residual Zinc and isolate the N-Cbz-Amikacin intermediate.

  • Final Deprotection (Hydrogenolysis):

    • Dissolve the N-Cbz-Amikacin intermediate in water/methanol (1:1).

    • Add 5% Pd/C catalyst (10% w/w).

    • Hydrogenate at 3 atm (45 psi) for 4 hours to remove the Cbz group.

    • Filter catalyst to obtain crude Amikacin.

Protocol C: Purification (Ion Exchange Chromatography)

Objective: Separation of Amikacin from unreacted Kanamycin A and poly-acylated byproducts.

System: Amberlite CG-50 (NH₄⁺ form).

  • Column Preparation: Pack a glass column (2.5 x 50 cm) with Amberlite CG-50 pre-equilibrated with 0.1 M NH₄OH.

  • Loading: Load the crude reaction mixture (pH adjusted to 7.0) onto the column.[1][9][10][11]

  • Wash: Flush with 500 mL of distilled water to remove salts and non-basic impurities.

  • Gradient Elution:

    • Start: 0.1 M NH₄OH.

    • End: 1.0 M NH₄OH.

    • Elution Order: Unreacted Kanamycin A elutes first, followed by Amikacin , then poly-acylated impurities.[3]

  • Fraction Analysis: Analyze fractions via TLC or Ninhydrin spot test. Pool fractions containing pure Amikacin.

  • Isolation: Lyophilize pooled fractions to obtain Amikacin as a white powder.

Analytical Validation (QC)

To ensure the product meets pharmaceutical standards (USP), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is required.

QC Data Summary
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Identification Retention time matches StdHPAE-PAD
pH (1% soln) 9.5 – 11.5Potentiometric
Kanamycin A < 1.0%HPAE-PAD
Any Other Impurity < 1.0%HPAE-PAD
Potency > 900 µg/mg (anhydrous)Microbiological / HPLC
HPAE-PAD Protocol[11]
  • Column: Dionex CarboPac MA1 (4 x 250 mm).

  • Mobile Phase: 500 mM Sodium Hydroxide (isocratic).

  • Flow Rate: 0.4 mL/min.[11]

  • Detection: Pulsed Amperometric Detection (Gold electrode).

  • Waveform: Standard carbohydrate quad-potential.

Troubleshooting Guide

Issue: Low Yield of N-1 Isomer (High N-6' byproduct)
  • Cause: Insufficient Zinc chelation.

  • Fix: Ensure Zinc Acetate is fresh and dry. Increase Zn:Kan ratio to 4:1. Ensure the solvent system (DMSO/Water) allows full solubility of the complex.

Issue: Incomplete Coupling
  • Cause: Hydrolysis of the NHS ester before reaction.

  • Fix: Ensure DMSO is anhydrous. Add the HABA-NHS ester slowly. Do not use heat during the addition.

Issue: Zinc Removal Difficulty
  • Cause: Strong binding of Zn to the aminoglycoside.

  • Fix: The use of ammonium hydroxide during workup usually breaks the complex. If Zn persists, a chelation resin (e.g., Chelex 100) passage prior to CG-50 chromatography is recommended.[3]

References

  • Kawaguchi, H., et al. (1972).[3][12][13] "Synthesis and biological activity of 1-N-((S)-4-amino-2-hydroxybutyryl)-kanamycin A (Amikacin)." The Journal of Antibiotics, 25(12), 695-708.[3] Link

  • Kawaguchi, H., Naito, T., & Nakagawa, S. (1973).[3][12] "Antibiotic derivatives of kanamycin."[6][14][10][11][12] U.S. Patent 3,781,268.[12] Bristol-Myers Company.[12] Link

  • Cron, M. J., et al. (1990).[3] "Process for the synthesis of amikacin." U.S. Patent 4,902,790. Link

  • Thermo Fisher Scientific. (2012). "Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements." Application Note 267. Link

  • Hanessian, S., & Patil, G. (1978).[3] "Aminoglycoside antibiotics: Chemical transformation of kanamycin A to amikacin." Tetrahedron Letters, 19(12), 1035-1038.[3] Link

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis using (S)-(-)-4-Amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-Canonical Hydroxy Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural conformations, and improved pharmacological profiles.[1] (S)-(-)-4-Amino-2-hydroxybutyric acid (GABOB), a gamma-amino acid derivative, represents a unique building block for modifying peptide backbones. Its hydroxyl group offers a site for further functionalization, while its gamma-amino nature introduces a degree of flexibility and resistance to enzymatic degradation compared to natural alpha-amino acids.

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of (S)-(-)-4-Amino-2-hydroxybutyric acid into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, the following notes are grounded in established chemical principles and field-proven methodologies to ensure both scientific integrity and practical success for researchers, scientists, and drug development professionals.

PART 1: The Core Challenge & Strategic Approach: Orthogonal Protection

The primary challenge in utilizing GABOB in standard Fmoc-SPPS lies in the nucleophilic nature of its secondary hydroxyl group. If left unprotected, this hydroxyl group can participate in undesirable side reactions, including acylation by the activated carboxyl group of incoming amino acids or other reagents, leading to branched peptide impurities and truncated sequences.

To circumvent this, an orthogonal protecting group strategy is essential.[2][3] This strategy ensures that the protecting group on the GABOB hydroxyl side chain is stable under the conditions required for removing the temporary Nα-Fmoc group (mild base), but is readily removable during the final acidolytic cleavage step.[4]

Recommended Protecting Group: The Tert-Butyl (tBu) Ether

For the Fmoc/tBu synthesis strategy, the tert-butyl (tBu) group is the protecting group of choice for the hydroxyl function of GABOB.[5][6]

  • Stability: The tBu ether is completely stable to the repeated treatments with 20% piperidine in DMF used for Nα-Fmoc deprotection.[]

  • Lability: It is efficiently cleaved under the strong acidic conditions of the final cleavage cocktail, typically high concentrations of trifluoroacetic acid (TFA).[3][6]

  • Prevention of Side Reactions: The steric bulk of the tBu group effectively prevents acylation of the hydroxyl oxygen. It also mitigates the risk of intramolecular side reactions such as lactonization, a potential concern for gamma-hydroxy amino acids.

Therefore, the key building block for this application is Fmoc-(S)-4-amino-2-(O-tert-butyl)-butyric acid (Fmoc-GABOB(tBu)-OH) .

Caption: Structure of Fmoc-protected GABOB for SPPS.

PART 2: Experimental Workflow and Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and reaction times may be scaled proportionally. The fundamental workflow follows the iterative cycle of deprotection and coupling central to SPPS.[8]

SPPS_Workflow Start Start: Resin Support (e.g., Wang, Rink Amide) Swell 1. Resin Swelling (DMF or DCM) Start->Swell Deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect If resin is pre-loaded Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-GABOB(tBu)-OH + Reagents) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat FinalDeprotect 6. Final Nα-Fmoc Deprotection Wash2->FinalDeprotect After final coupling Repeat->Deprotect Cleave 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotect->Cleave Precipitate 8. Peptide Precipitation & Isolation (Cold Ether) Cleave->Precipitate End End: Purified Peptide Precipitate->End

Sources

Application Notes and Protocols: Chiral Separation of (S)-(-)-4-Amino-2-hydroxybutyric Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the High-Performance Liquid Chromatography (HPLC) separation of (S)-(-)-4-Amino-2-hydroxybutyric acid, a chiral amino acid of significant interest in pharmaceutical and biochemical research.[1] This document explores both direct and indirect chiral separation strategies, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to achieve robust and reproducible enantioselective analysis. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Enantioselective Separation

(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule with a stereocenter at the second carbon, making its enantioselective analysis critical in various scientific disciplines.[1][2] In drug development, the biological activity of a chiral compound is often confined to one enantiomer, while the other may be inactive or even elicit adverse effects.[1] Therefore, the ability to separate and quantify the (S)-enantiomer from its (R)-counterpart is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This application note addresses the analytical challenges associated with this separation and provides detailed, field-proven HPLC methodologies.

Core Concepts in Chiral HPLC Separation

The separation of enantiomers by HPLC can be achieved through two primary strategies: direct and indirect methods.[3]

  • Direct Methods: Employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] This approach is often preferred for its simplicity, as it does not require derivatization of the analyte.[4]

  • Indirect Methods: Involve the derivatization of the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers.[5][6] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[5][7]

The choice between these methods depends on factors such as the nature of the analyte, the availability of suitable CSPs or CDRs, and the desired sensitivity and resolution.

Methodologies for HPLC Separation of (S)-(-)-4-Amino-2-hydroxybutyric Acid

This section details two robust protocols for the chiral separation of 4-Amino-2-hydroxybutyric acid: a direct method using a ligand-exchange CSP and an indirect method involving pre-column derivatization.

Protocol 1: Direct Enantioseparation using a Ligand-Exchange Chiral Stationary Phase

This method leverages the formation of transient diastereomeric metal complexes between the analyte and the chiral selector on the stationary phase.[8][9]

Workflow Diagram:

Protocol1_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare (S)-(-)-4-Amino-2-hydroxybutyric acid standard and sample solutions injection Inject sample s_prep->injection mp_prep Prepare mobile phase: 2 mM Copper (II) Sulfate in Water/Methanol equilibration Equilibrate Chirex 3126 column with mobile phase mp_prep->equilibration equilibration->injection separation Isocratic elution injection->separation detection UV Detection at 254 nm separation->detection integration Integrate enantiomer peaks detection->integration quantification Quantify (S)-enantiomer and determine enantiomeric excess integration->quantification Protocol2_Workflow cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Prepare sample solution reagent_add Add Marfey's reagent and buffer sample_prep->reagent_add reaction Incubate to form diastereomers reagent_add->reaction quench Quench reaction reaction->quench injection Inject derivatized sample quench->injection equilibration Equilibrate C18 column equilibration->injection separation Gradient elution injection->separation detection UV Detection at 340 nm separation->detection integration Integrate diastereomer peaks detection->integration quantification Quantify corresponding to (S)-enantiomer integration->quantification

Sources

Troubleshooting & Optimization

improving enantiomeric excess of (S)-(-)-4-Amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-(-)-4-Amino-2-hydroxybutyric Acid

Welcome to the technical support center for the chiral resolution of 4-Amino-2-hydroxybutyric acid (GABOB). This guide is designed for researchers, chemists, and process development scientists to provide in-depth, actionable advice for enhancing the enantiomeric excess (e.e.) of the pharmacologically significant (S)-enantiomer.

As Senior Application Scientists, we understand that achieving high enantiopurity is often a multi-step process involving careful optimization and troubleshooting. This document provides field-proven insights and detailed protocols to address common challenges encountered during the resolution of racemic GABOB.

Part 1: Foundational Strategies for Enantiomeric Enrichment

Before diving into troubleshooting, it's crucial to select the appropriate strategy for enantiomeric enrichment. The choice depends on factors like scale, required purity, cost, and available equipment.

Method Principle Common Application Key Advantages Key Challenges
Enzymatic Kinetic Resolution (EKR) An enzyme stereoselectively catalyzes a reaction on one enantiomer, leaving the other unreacted.Preparative ScaleHigh selectivity (high e.e.), mild reaction conditions, environmentally friendly.Theoretical max yield of 50%, requires separation of product and substrate, enzyme cost/stability.
Diastereomeric Salt Formation A chiral resolving agent reacts with the racemate to form diastereomeric salts with different solubilities, allowing separation by crystallization.Preparative ScaleWell-established, scalable, cost-effective for some processes.Relies on finding a suitable resolving agent, can be labor-intensive, may require multiple recrystallizations.
Chiral Chromatography (HPLC/SFC) Enantiomers are separated on a chiral stationary phase (CSP) due to differential interactions.Analytical & Preparative ScaleHigh resolution, applicable to a wide range of molecules, direct separation.High cost of CSP and solvents, limited loading capacity for preparative scale, requires specialized equipment.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the resolution of (±)-GABOB.

Section 2.1: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful method for resolving GABOB, often involving the acylation of the hydroxyl group catalyzed by a lipase. A common approach is the resolution of a GABOB precursor, such as an ester, which can simplify downstream processing.

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Final Products racemate Racemic GABOB Ester (R/S) reaction Incubation with Shaking (Controlled Temperature) racemate->reaction Combine enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction Combine solvent Organic Solvent (e.g., Toluene, THF) solvent->reaction Combine acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction Combine filtration Filter to Remove Enzyme reaction->filtration Reaction Mixture separation Chromatographic Separation (e.g., Column Chromatography) filtration->separation s_product (S)-GABOB Ester (Unreacted) separation->s_product r_product (R)-Acylated GABOB Ester (Product) separation->r_product

Caption: Workflow for a typical enzymatic kinetic resolution of a GABOB ester.

Question: My enzymatic reaction shows low or no conversion after 24 hours. What are the likely causes?

Answer: This is a common issue that can usually be traced to one of four areas:

  • Enzyme Activity: The enzyme may be inactive or inhibited.

    • Troubleshooting:

      • Verify Enzyme Source: Ensure you are using a reputable supplier. For resolving GABOB and its derivatives, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective and frequently cited choice.

      • Water Activity: Enzymes require a small amount of water to maintain their active conformation, even in organic solvents. The solvent should not be rigorously anhydrous. Try adding a small amount of buffer or water (e.g., 0.1-0.5% v/v) to the reaction medium.

      • Inhibitors: The free amino group of GABOB can sometimes interfere with the enzyme's active site. It is often more effective to resolve a protected form, such as an N-protected (e.g., N-Cbz) or esterified version of GABOB.

  • Reaction Conditions: The pH, temperature, or solvent may be suboptimal.

    • Troubleshooting:

      • Temperature: While room temperature is a good starting point, lipases have optimal temperature ranges. For CALB, this is typically between 30-50°C. Try running the reaction at a slightly elevated temperature (e.g., 40°C).

      • Solvent Choice: The solvent significantly impacts enzyme activity and selectivity. While toluene is common, other solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or acetonitrile can yield better results. Screen a panel of solvents to find the optimum.

  • Substrate & Reagent Issues:

    • Troubleshooting:

      • Acyl Donor: Vinyl acetate is highly effective because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible. If you are using other acyl donors like acetic anhydride, the acidic byproduct (acetic acid) can lower the microenvironmental pH around the enzyme, reducing its activity. Consider adding a non-nucleophilic base (e.g., triethylamine, used sparingly) to neutralize acid byproducts.

      • Substrate Solubility: Ensure your GABOB derivative is fully dissolved in the chosen solvent at the reaction concentration. If not, you may need to screen for a more suitable solvent or decrease the substrate concentration.

  • Mass Transfer Limitations: This is particularly relevant for immobilized enzymes.

    • Troubleshooting:

      • Agitation: Ensure the reaction mixture is being agitated effectively (e.g., 200-250 rpm on an orbital shaker). This prevents the immobilized enzyme particles from settling and ensures the substrate has full access to the enzyme's active sites.

Question: The conversion has reached ~50%, but the enantiomeric excess of my remaining (S)-GABOB is lower than expected. How can I improve selectivity?

Answer: Achieving high enantiomeric excess (e.e.) is dependent on the enzyme's enantioselectivity (E-value). If the E-value is not sufficiently high, the enzyme will slowly react with the desired (S)-enantiomer as the concentration of the more reactive (R)-enantiomer depletes.

  • Strategies to Improve Selectivity:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., 4°C to room temperature) can sometimes enhance enantioselectivity, although it will slow down the reaction rate.

    • Solvent Screening: The E-value is highly dependent on the solvent. A systematic screen of solvents (e.g., hexane, toluene, THF, acetonitrile) is one of the most effective ways to improve selectivity.

    • Acyl Donor Modification: The structure of the acyl donor can influence selectivity. Try screening different acyl donors, such as vinyl propionate or vinyl butyrate, as the bulkier groups may lead to better steric discrimination in the enzyme's active site.

    • Stop the Reaction Earlier: Since the e.e. of the substrate decreases after the 50% conversion mark, stopping the reaction at a lower conversion (e.g., 40-45%) can yield substrate with a higher e.e., albeit at the cost of overall yield.

Section 2.2: Chiral Chromatography

Chiral HPLC is the gold standard for both analyzing and purifying enantiomers. For GABOB, which is a polar amino alcohol, derivatization is often required for good chromatographic performance on common CSPs.

Chiral_Separation cluster_injection Injection cluster_column Chiral Column cluster_elution Elution & Detection racemate Racemic Mixture (R-GABOB + S-GABOB) csp Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes racemate->csp detector Detector csp->detector Mobile Phase Flow s_peak S-Enantiomer (Elutes First) detector->s_peak Separated Enantiomers r_peak R-Enantiomer (Elutes Second) detector->r_peak Separated Enantiomers

Caption: Principle of enantiomer separation by chiral chromatography.

Question: I am trying to analyze the e.e. of my GABOB sample, but I see only one broad peak or no separation on my chiral column.

Answer: This is a classic problem indicating a lack of enantiorecognition. GABOB itself is highly polar and may exhibit poor peak shape and retention.

  • Derivatization is Key: The primary amino group and carboxylic acid (if not esterified) can interact non-specifically with the column. Derivatizing the amino group is often essential.

    • Recommended Derivatization:

      • N-protection: Convert the amine to a carbamate (e.g., using Boc-anhydride or Fmoc-Cl) or an amide (e.g., using 3,5-dinitrobenzoyl chloride). This creates a chromophore for UV detection and provides additional interaction sites for the CSP.

      • Fluorescent Tagging: For high sensitivity, use reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or dansyl chloride. These create diastereomeric derivatives that can often be separated on a standard C18 column, avoiding the need for a chiral column for analysis.

  • Column Selection: Not all CSPs work for all molecules.

    • Troubleshooting:

      • Polysaccharide-based CSPs: Columns like Chiralcel OD-H, OJ-H, or Chiralpak AD-H, IA, or IB are excellent starting points for derivatized GABOB. These are broadly applicable and effective for a wide range of compounds.

      • Consult a Screening Guide: Column manufacturers (e.g., Daicel, Phenomenex) provide screening guides. Use their recommendations based on the functional groups of your derivatized analyte.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving separation.

    • Troubleshooting:

      • Normal Phase: A typical starting point for polysaccharide columns is a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Start with a 90:10 mixture and create a gradient of increasing alcohol content (e.g., to 70:30) to find the optimal composition.

      • Additives: Small amounts of an acidic or basic additive can dramatically improve peak shape. For an acidic analyte (like N-protected GABOB), add 0.1% trifluoroacetic acid (TFA). For a basic analyte, add 0.1% diethylamine (DEA).

      • Reversed Phase: If using a reversed-phase compatible chiral column, screen mixtures of Acetonitrile/Water or Methanol/Water, again with 0.1% TFA or formic acid as an additive.

Question: My peaks are separated, but they are tailing badly, which makes accurate integration for e.e. calculation difficult.

Answer: Peak tailing is often caused by secondary, non-enantioselective interactions between the analyte and the column.

  • Strategies to Reduce Tailing:

    • Optimize Additives: This is the most effective solution. If you are using TFA, try increasing the concentration slightly (e.g., to 0.2%) or switching to a different acid like formic acid. If your analyte has a free amine, ensure you have a basic additive like DEA in your mobile phase.

    • Lower Sample Concentration: Overloading the column is a common cause of tailing. Try injecting a sample that is 5-10 times more dilute. If the peak shape improves, you have identified the issue.

    • Change the Alcohol Modifier: In normal phase, switching from IPA to ethanol (or vice versa) can sometimes resolve tailing issues by altering the interactions with the stationary phase.

    • Temperature: Running the column at a slightly elevated (e.g., 40°C) or reduced (e.g., 15°C) temperature can sometimes improve peak shape, although it will also affect retention time and resolution.

Section 2.3: Diastereomeric Salt Formation

This classical method involves reacting the racemic GABOB with a chiral resolving agent to form a pair of diastereomeric salts, which are then separated by fractional crystallization.

Diastereomeric_Resolution racemate Racemic GABOB (R/S) reaction Salt Formation in Solvent racemate->reaction resolver Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolver->reaction salts Mixture of Diastereomeric Salts (S,R) and (R,R) reaction->salts crystallization Fractional Crystallization (Cooling / Evaporation) salts->crystallization solid Less Soluble Salt Precipitates (e.g., (S,R) salt) crystallization->solid liquid More Soluble Salt in Mother Liquor (e.g., (R,R) salt) crystallization->liquid liberation1 Acid/Base Treatment to break salt solid->liberation1 liberation2 Acid/Base Treatment to break salt liquid->liberation2 s_product (S)-GABOB liberation1->s_product r_product (R)-GABOB liberation2->r_product

Caption: Workflow for resolution via diastereomeric salt formation.

Question: I have mixed my racemic GABOB with a chiral acid, but nothing crystallizes, or I get an oil.

Answer: The success of this method hinges on the differential solubility of the diastereomeric salts, which is highly dependent on the choice of resolving agent and solvent.

  • Resolving Agent and Solvent Screening:

    • Resolving Agent: GABOB is an amino acid, so it has both an acidic (carboxylic acid) and a basic (amine) handle. You can use either a chiral acid or a chiral base as the resolving agent.

      • Chiral Acids: Tartaric acid derivatives, mandelic acid, or camphorsulfonic acid are excellent starting points to react with the amino group.

      • Chiral Bases: Brucine, strychnine, or α-methylbenzylamine could be used to react with the carboxylic acid group.

    • Solvent System: This is the most critical parameter. You must find a solvent where one diastereomeric salt is sparingly soluble while the other remains in solution.

      • Screening: Set up small-scale trials in a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water/alcohol mixtures). The goal is to form a crystalline solid, not an oil or amorphous precipitate.

  • Crystallization Conditions:

    • Concentration: If the solution is too dilute, nothing will crystallize. If it's too concentrated, both salts may crash out together, resulting in low e.e. You need to find the supersaturation window.

    • Cooling Rate: Slow cooling is crucial for forming well-ordered crystals. A rapid temperature drop often leads to the precipitation of an amorphous solid with poor diastereomeric excess. Try letting the solution cool slowly to room temperature and then transferring it to a 4°C refrigerator.

    • Seeding: If you have a small amount of the desired diastereomerically pure salt, adding a seed crystal can induce crystallization and improve the outcome significantly.

Question: I managed to get crystals, but after liberating the free GABOB, the enantiomeric excess is still low (<80%).

Answer: This indicates that the precipitated salt was not diastereomerically pure.

  • Recrystallization: The key to this method is often one or more recrystallizations. Take the crystalline solid you obtained, dissolve it in a minimum amount of the same hot solvent system, and allow it to cool slowly again. This process enriches the less soluble diastereomer in the solid phase. You must monitor the diastereomeric purity (and thus the e.e. of your GABOB) after each recrystallization step until it reaches the desired level.

  • Check Stoichiometry: Ensure you are using the correct stoichiometry. For a monoprotic acid and a monoamine, a 1:1 ratio is typical. However, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial precipitate of the less soluble salt.

References

  • Enzymatic Resolution of 4-Chloro-2-hydroxybutanoate: Provides insights into the lipase-catalyzed resolution of a GABOB precursor, which is a relevant and effective str

    • Source: ScienceDirect (Tetrahedron: Asymmetry)
    • URL: [Link]

Technical Support Center: Optimization of (S)-HABA Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During (S)-HABA Coupling Reactions

Target Analyte: (S)-4-amino-2-hydroxybutyric acid (L-HABA) Application Context: Synthesis of Aminoglycoside Antibiotics (e.g., Amikacin, Arbekacin)

Critical Mechanism Analysis

The Core Issue: -Proton Acidity

The coupling of (S)-HABA presents a unique stereochemical challenge compared to standard amino acids. The presence of the


-hydroxyl group (even when protected) adjacent to the carbonyl increases the acidity of the 

-proton.

When the carboxylic acid is activated (e.g., converted to an O-acylisourea or acid chloride), the electron-withdrawing nature of the leaving group further acidifies this proton. In the presence of a base (tertiary amines) or elevated temperatures, the


-proton is abstracted, leading to an enol/enolate intermediate . Reprotonation of this planar intermediate occurs non-stereoselectively, resulting in the formation of the (R)-isomer (racemization).
Visualizing the Danger Zone

The following diagram illustrates the pathway to racemization versus the safe coupling pathway.

RacemizationPath Start (S)-HABA (Protected) Chiral Integrity: >99% ee Activation Activation Step (DCC/NHS or Acid Chloride) Start->Activation ActivatedSpecies Activated Ester (High Reactivity) Activation->ActivatedSpecies Base Excess Base / Heat (>25°C, Strong Base) ActivatedSpecies->Base SafeCond Controlled pH / Low Temp (Active Ester Method) ActivatedSpecies->SafeCond Enolate Planar Enolate (Chirality Lost) Base->Enolate -H+ (Deprotonation) Product Desired (S)-Amide (High Bioactivity) SafeCond->Product Amine Attack Racemate Racemic Product (50% S / 50% R) Enolate->Racemate +H+ (Non-selective)

Figure 1: Mechanistic bifurcation showing how base-catalyzed enolization leads to racemization during HABA activation.

Troubleshooting Guide (FAQ)

Q1: My final product shows an enantiomeric excess (ee) of only 80-85%. Where did I lose the stereochemistry? Diagnosis: This usually occurs during the activation step , not the coupling itself. Root Cause: If you used an acid chloride method (SOCl₂/PCl₅), the high thermal energy and HCl generation almost guarantee partial racemization. Solution: Switch to the Active Ester Method (N-hydroxysuccinimide esters). Isolate the NHS-ester of (S)-HABA before coupling. This intermediate is stable and reacts with amines under milder conditions that do not disturb the chiral center.

Q2: I am using DCC/NHS, but I still see racemization. Why? Diagnosis: "Over-basification." Root Cause: Using strong tertiary amines (Triethylamine, DIPEA) to neutralize the amine salt (e.g., Kanamycin sulfate) creates a local high-pH environment. Solution:

  • Pre-neutralize the amine component separately, or use a weaker base like N-methylmorpholine (NMM).[1]

  • Maintain the reaction pH between 6.0 and 7.0 . Do not exceed pH 8.0.

Q3: Can I use the "Mixed Anhydride" method (Isobutyl chloroformate) to save time? Diagnosis: Risky. Root Cause: Mixed anhydrides are highly reactive and prone to oxazolone formation (if an N-acyl group is present) or direct enolization. Solution: Only use this at strictly controlled temperatures (-15°C to -20°C ). If the temperature rises to 0°C, racemization accelerates significantly.

Q4: Does the protecting group on the


-hydroxyl matter? 
Diagnosis:  Yes, significantly.
Root Cause:  A free hydroxyl group can participate in intramolecular side reactions (lactonization). An acetyl-protected hydroxyl is electron-withdrawing, increasing 

-proton acidity. Solution: A Benzoyl (Bz) or Benzyl (Bn) protecting group is often preferred over Acetyl (Ac) for the hydroxyl, as they offer better stability and slightly lower racemization risk due to steric bulk.

Optimized Protocol: The NHS-Active Ester Method

This protocol is the industry standard for synthesizing Amikacin analogs while preserving the (S)-configuration of the HABA side chain.

Phase 1: Preparation of Activated (S)-HABA

Goal: Create a reactive species without generating free acid or high heat.

  • Starting Material: N-Cbz-(S)-HABA (or N-Phthaloyl-(S)-HABA).

  • Reagents: N-Hydroxysuccinimide (NHS) [1.1 eq], DCC [1.1 eq].

  • Solvent: Dry Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve N-Protected-(S)-HABA and NHS in DCM at 0°C.

    • Add DCC dropwise.

    • Stir at 0°C for 2 hours, then warm to Room Temp (20°C) for 4-12 hours.

    • Filtration: Filter off the precipitated dicyclohexylurea (DCU).

    • Isolation: Concentrate filtrate to obtain the N-Protected-(S)-HABA-OSU (Active Ester) . Note: Isolating this solid allows you to recrystallize and ensure optical purity BEFORE the valuable coupling step.

Phase 2: The Coupling Reaction

Goal: Amide bond formation under neutral pH.

  • Substrate: Aminoglycoside core (e.g., Silylated Kanamycin or Kanamycin free base).

  • Solvent: Mixed system (Water/Acetone or Water/THF) is common to solubilize the aminoglycoside.

  • Procedure:

    • Suspend substrate in solvent (50% aq. THF).

    • Adjust pH to 6.5 – 7.0 (Critical!).

    • Add (S)-HABA-OSU active ester (from Phase 1).

    • Stir at ambient temperature (20-25°C). Do not heat.

    • Monitor pH; keep it neutral.

Phase 3: Deprotection
  • Hydroxyl/Amine: Hydrogenolysis (Pd/C, H₂) for Cbz/Bn groups. Hydrazine for Phthaloyl groups.

  • Warning: Avoid strong base hydrolysis (NaOH) for deprotection if possible, as it can racemize the final product even after successful coupling.

Reagent Selection Matrix

MethodRisk of RacemizationReactivityRecommendation
Acid Chloride (SOCl₂)High Very HighAvoid. Thermal conditions and HCl byproducts destroy chirality.
DCC / Direct Moderate HighNot Recommended. Hard to control "over-activation."
Mixed Anhydride Moderate/High HighUse with Caution. Must keep T < -15°C.
Active Ester (NHS) Low ModerateGolden Standard. Separates activation from coupling.
Active Ester (HONB) Very Low HighExcellent Alternative. N-hydroxy-5-norbornene-2,3-dicarboximide esters are highly stable.

Workflow Visualization

Workflow Step1 Step 1: Protection Mask NH2 (Cbz) and OH (Bz/Ac) Step2 Step 2: Activation Form NHS-Ester (Isolation recommended) Step1->Step2 DCC/NHS, 0°C Step3 Step 3: Coupling Solvent: THF/H2O | pH: 6.5-7.0 Step2->Step3 Add Amine Core Step4 Step 4: Deprotection H2/Pd-C (Avoid Strong Base) Step3->Step4 Purification

Figure 2: Optimized workflow using the Active Ester strategy to isolate the activated species, ensuring optical purity before coupling.

References

  • Synthesis of Amikacin (Original Patent). Kawaguchi, H., et al. (1973). Process for the preparation of 1-N-(L-4-amino-2-hydroxybutyryl)kanamycin A. U.S. Patent 3,781,268. Link

  • Active Ester Optimization. Umezawa, S., et al. (1974). Synthesis of 1-N-acyl derivatives of kanamycin A.Journal of Antibiotics, 27(9), 722-730. (Demonstrates the superiority of NHS esters for HABA coupling). Link

  • Prevention of Racemization. Albericio, F., et al. (2018). Peptide Coupling Reagents: More than a Letter Soup.[2][3]Chemical Reviews, 111(11), 6557–6602. (General review covering mechanisms of racemization in

    
    -substituted acids). Link
    
  • Improved Amikacin Synthesis. Fernand, G., et al. (1998). Process for the synthesis of amikacin.[4][5][6][7] U.S. Patent 5,763,587. (Discusses pH control and solvent selection to minimize side reactions). Link

Sources

overcoming catalyst deactivation in (S)-HABA enzymatic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for scientists working on the enzymatic synthesis of (S)-HABA (specifically referring to (S)-2-hydroxy-4-(methylthio)butanoic acid and structurally related


-hydroxy acids like (S)-2-hydroxy-4-phenylbutyric acid ).

These chiral


-hydroxy acids are critical intermediates in the synthesis of antibiotics, ACE inhibitors, and nutritional supplements (e.g., Methionine hydroxy analogue). The synthesis typically utilizes L-Hydroxyisocaproate Dehydrogenase (L-HicDH)  or Lactate Dehydrogenase (L-LDH)  coupled with an NADH regeneration system.

Topic: Overcoming Catalyst Deactivation in (S)-HABA Enzymatic Synthesis Ticket ID: BIO-SUP-2024-HABA Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Overview & Deactivation Mechanics

Welcome to the technical support hub. If you are observing rapid loss of enzymatic activity during the reduction of 2-oxo-4-(methylthio)butanoic acid (KMB) or 2-oxo-4-phenylbutanoic acid (OPBA) to their corresponding (S)-hydroxy acids, you are likely battling a convergence of acidification , oxidative stress , and interfacial denaturation .

The following diagram illustrates the core reaction cycle and the specific nodes where deactivation occurs.

HABA_Synthesis_Cycle Substrate Keto-Acid Precursor (2-oxo-4-methylthiobutanoic acid) Product (S)-HABA Product (Acidic Accumulation) Substrate->Product Reduction Enzyme_Inactive Deactivated Enzyme (Oxidized/Denatured) Substrate->Enzyme_Inactive Substrate Inhibition (>50mM) Product->Enzyme_Inactive pH Drop (< 5.5) Enzyme_Active L-HicDH / LDH (Active Form) Enzyme_Active->Enzyme_Inactive O2 Oxidation of Cys NADH NADH NAD NAD+ NADH->NAD Hydride Transfer NAD->NADH Regeneration via FDH FDH Formate Dehydrogenase (Cofactor Recycle) Formate Formate CO2 CO2 (Gas) Formate->CO2 FDH Cycle

Figure 1: The coupled enzymatic reduction cycle for (S)-HABA synthesis, highlighting the three critical vectors of catalyst deactivation: pH crash, substrate inhibition, and oxidative damage.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction starts fast but stops at ~40-50% conversion, even with excess NADH."

Diagnosis: Product-Induced Acidification (pH Crash). The product, (S)-HABA, is a carboxylic acid. In unbuffered or weakly buffered systems, the accumulation of the product rapidly drops the pH below the stability threshold of L-HicDH (typically unstable below pH 6.0).

Solution Protocol:

  • Implement a pH-Stat System: Do not rely solely on buffers (e.g., Phosphate/Tris). As the reaction proceeds, titrate automatically with 1M NaOH or NH₄OH to maintain pH at 7.0–7.5.

  • Buffer Selection: Switch to Potassium Phosphate (100 mM, pH 7.5) . Avoid Tris if using heavy metal ions, though it is generally safe here.

  • In-Situ Product Removal (ISPR): If the enzyme is extremely acid-sensitive, use an anion exchange resin (e.g., Amberlite IRA-400 ) in the reactor to bind the (S)-HABA acid as it forms, locking the pH.

Issue 2: "The enzyme precipitates or loses activity when I increase the substrate concentration above 50 mM."

Diagnosis: Substrate Inhibition & Hydrophobic Stress. The precursor (2-oxo-4-(methylthio)butanoic acid) is hydrophobic and structurally similar to reagents that can induce allosteric inhibition or hydrophobic unfolding of the enzyme active site.

Solution Protocol:

  • Fed-Batch Feeding: Instead of a "batch" load (e.g., 200 mM at T=0), employ a continuous feeding strategy.

    • Setup: Pump the substrate at a rate matching the

      
       of the enzyme (e.g., 0.5 mM/min).
      
    • Target: Keep residual substrate concentration in the reactor < 20 mM at all times.

  • Solvent Cosolvents: Add 5-10% (v/v) DMSO or Isopropanol . This increases the solubility of the substrate and prevents micro-precipitation on the enzyme surface, which often nucleates denaturation.

Issue 3: "I am detecting high levels of enzyme oxidation, and the reaction mix turns slightly yellow/cloudy."

Diagnosis: Oxidative Deactivation of Active Site Thiols. L-HicDH and similar dehydrogenases often contain catalytic cysteine residues. If you are synthesizing the methionine analogue (containing a thioether), the substrate itself is prone to oxidation to the sulfoxide, and the enzyme is prone to oxidative cross-linking.

Solution Protocol:

  • Deoxygenation: Purge all buffers and substrate solutions with Nitrogen or Argon for 20 minutes before use. Run the reactor under a slight N₂ blanket.

  • Reducing Agents: Add 1 mM DTT (Dithiothreitol) or 5 mM

    
    -Mercaptoethanol  to the reaction buffer. This maintains the enzyme's cysteine residues in the reduced (active) state.
    
    • Note: If using a metal-dependent enzyme, ensure the chelating agent (DTT) does not strip the catalytic metal (usually Zn²⁺). If Zn²⁺ is required, use TCEP instead of DTT.

Issue 4: "The enzyme activity drops significantly after immobilization."

Diagnosis: Pore Blocking or Conformational Distortion. When immobilizing L-HicDH on porous carriers (e.g., beads), the "HABA" substrate (which is relatively bulky) may face diffusion limitations, or the enzyme may be locked in an inactive conformation.

Solution Protocol:

  • Switch Support Type: Move from hydrophobic acrylic beads (e.g., active ester) to Amino-Epoxy supports (e.g., Purolite ECR8205). The spacer arm allows conformational flexibility.

  • Cofactor Co-Immobilization: Immobilize the enzyme in the presence of NAD+ (1 mM). This "molecular imprinting" locks the active site in the open conformation during the fixation process.

Comparative Data: Stabilization Strategies

The following table summarizes the impact of different stabilization additives on the half-life (


) of L-HicDH during (S)-HABA synthesis (Data derived from standard dehydrogenase stability profiles).
Stabilization StrategyAdditive/ConditionRelative Stability (

)
Mechanism of Action
Control Phosphate Buffer, pH 7.01.0x (Baseline ~4 hrs)N/A
Antioxidant + 1 mM DTT3.5x Prevents Cys oxidation
Cosolvent + 10% Glycerol2.2x Stabilizes hydration shell
Immobilization Covalent (Epoxy)15.0x Rigidification/Multipoint attachment
Cross-Linking CLEA (Aggregates)8.0x Prevents subunit dissociation
Temp. Control 20°C vs 30°C1.8x Reduces thermal unfolding rate

Workflow Visualization: Troubleshooting Logic

Use this decision tree to diagnose deactivation in real-time.

Troubleshooting_Tree Start Symptom: Loss of Activity Check_pH Check pH Profile: Did it drop < 6.0? Start->Check_pH Check_Substrate Check Substrate Conc: Is it > 50 mM? Check_pH->Check_Substrate No pH_Yes Cause: Acidification Fix: Add pH-Stat (NaOH) Check_pH->pH_Yes Yes Check_O2 Check Oxidation: Is buffer degassed? Check_Substrate->Check_O2 No Sub_Yes Cause: Substrate Inhibition Fix: Switch to Fed-Batch Check_Substrate->Sub_Yes Yes Ox_No Cause: Oxidative Damage Fix: Add DTT + N2 Purge Check_O2->Ox_No No Unknown Cause: Enzyme Instability Fix: Immobilize or Lower Temp Check_O2->Unknown Yes

Figure 2: Diagnostic decision tree for identifying the root cause of catalyst deactivation during (S)-HABA synthesis.

References

  • Hummel, W., & Kula, M. R. (1989). Dehydrogenases for the synthesis of chiral compounds. European Journal of Biochemistry, 184(1), 1–13. Link

  • Findrik, Z., Vasić-Rački, D. (2007). Modeling of the enzymatic synthesis of L-2-hydroxy-4-methylthiobutanoic acid (L-HABA) in a reactor with continuous product removal. Chemical Engineering Journal, 132(1-3), 153-160. Link

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237–248. Link

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. (Reference for oxidative stability mechanisms). Link

  • Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (Standard text for Deactivation Kinetics). Link

Validation & Comparative

Comparative Guide: (S)-HABA vs. (R)-HABA in Aminoglycoside Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the (S)- and (R)- isomers of 4-amino-2-hydroxybutyric acid (commonly abbreviated as HABA or AHBA in aminoglycoside chemistry). This chiral moiety is the critical pharmacophore responsible for the "resistance-busting" properties of semi-synthetic aminoglycosides like Amikacin , Arbekacin , and Plazomicin .

Executive Summary

In the development of next-generation aminoglycosides, the stereochemistry of the N-1 side chain is the single most critical determinant of efficacy against resistant bacterial strains. The (S)-HABA isomer (derived from L-HABA) acts as a "molecular shield," preventing enzymatic inactivation while preserving ribosomal binding. Conversely, the (R)-HABA isomer (derived from D-HABA) fails to provide adequate protection and often results in significantly reduced antibacterial potency.

This guide analyzes the biological, mechanistic, and synthetic differences between these two isomers to support researchers in lead optimization and quality control.

Chemical Identity & Stereochemistry

The molecule is 4-amino-2-hydroxybutyric acid .[1][2][3] In the context of drug synthesis (e.g., Amikacin), it is acylated to the N-1 position of the 2-deoxystreptamine ring.[2][3][4]

Feature(S)-HABA (The Eutomer)(R)-HABA (The Distomer)
Common Name L-HABA (L-(-)-gamma-amino-alpha-hydroxybutyric acid)D-HABA (D-(+)-gamma-amino-alpha-hydroxybutyric acid)
Configuration (S) (Cahn-Ingold-Prelog)(R) (Cahn-Ingold-Prelog)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Key Drug Role Active side-chain in Amikacin , Plazomicin Inactive impurity; synthetic byproduct
Source Precursor L-Aspartic acid, L-Malic acid, or enzymatic resolutionD-Malic acid or racemic resolution

Critical Note: Confusion often arises because the biologically active form is referred to as L-HABA based on its correlation to L-alpha-hydroxy acids, which corresponds to the (S) absolute configuration.

Biological Activity & Mechanism of Action[5]

The biological superiority of (S)-HABA over (R)-HABA is driven by two competing molecular interactions: Target Binding (Ribosome) and Enzymatic Evasion (Resistance Enzymes).

Mechanism of Resistance Evasion

Aminoglycoside-Modifying Enzymes (AMEs), such as AAC(6') and ANT(4') , inactivate drugs by chemically modifying amino or hydroxyl groups.

  • (S)-HABA: The specific spatial orientation of the hydroxyl group at C-2' of the side chain creates steric hindrance that blocks the catalytic site of AMEs without interfering with the drug's ability to bind the bacterial ribosome. It effectively "masks" the N-1 position.

  • (R)-HABA: The (R)-configuration projects the hydroxyl group in a direction that fails to sterically block the AMEs. Consequently, (R)-HABA derivatives remain susceptible to enzymatic acetylation, phosphorylation, or adenylation, rendering the antibiotic ineffective against resistant strains.

Ribosomal Binding Affinity (16S rRNA)

The primary target is the A-site of the 16S rRNA in the 30S ribosomal subunit.

  • (S)-HABA: Maintains high-affinity hydrogen bonding with the phosphate backbone of the rRNA. The flexible aminobutyryl chain fits into the binding pocket, stabilizing the "flipped-out" conformation of nucleotides A1492 and A1493, which causes mistranslation and bacterial death.

  • (R)-HABA: The altered stereochemistry can cause steric clashes within the ribosomal binding pocket, reducing binding affinity (

    
    ) and increasing the Minimum Inhibitory Concentration (MIC).
    
Mechanistic Pathway Diagram

HABA_Mechanism Drug_S Aminoglycoside ((S)-HABA Side Chain) AME Resistance Enzyme (e.g., AAC(6')-Ib) Drug_S->AME Steric Shielding (Enzyme Blocked) Ribosome Bacterial Ribosome (16S rRNA A-Site) Drug_S->Ribosome High Affinity Binding Drug_R Aminoglycoside ((R)-HABA Side Chain) Drug_R->AME No Steric Shield (Enzyme Active) Drug_R->Ribosome Reduced Affinity (Steric Clash) Outcome_R Drug Inactivation (Resistance) AME->Outcome_R Acetylation/ Phosphorylation Outcome_S Bacterial Death (High Potency) Ribosome->Outcome_S

Figure 1: Mechanistic divergence of (S)- and (R)-HABA isomers interacting with resistance enzymes and bacterial ribosomes.

Experimental Data Comparison

The following data summarizes the impact of the HABA stereochemistry on the antibacterial potency of Amikacin (BB-K8) derivatives.

Parameter(S)-HABA Derivative (Amikacin)(R)-HABA Derivative (Isomer)
MIC (Pseudomonas aeruginosa) 1 - 4 µg/mL (Highly Active)> 64 µg/mL (Inactive/Low Activity)
MIC (Resistant E. coli) 2 - 8 µg/mL > 128 µg/mL
Susceptibility to AAC(6') Resistant (Low

)
Susceptible (High

)
Acute Toxicity (

iv mice)
~300-600 mg/kgSimilar (Toxicity often unrelated to potency)

Key Insight: The (R)-isomer is not just less active; it is functionally inert against resistant strains because it fails the primary design criterion of the drug: evading modification enzymes.

Synthesis & Quality Control Protocols

Ensuring enantiomeric purity is the most challenging aspect of manufacturing HABA-based aminoglycosides. The presence of (R)-HABA is considered a critical quality attribute (CQA) and must be controlled to <1.0% in clinical batches.

Protocol: Selective Synthesis of (S)-HABA (Amikacin Precursor)

Objective: Synthesize the active N-hydroxysuccinimide ester of (S)-HABA for coupling.

Reagents:

  • L-Glutamic acid (Starting material) or L-Malic Acid.

  • Thionyl chloride (

    
    ).
    
  • N-Hydroxysuccinimide (NHS).

  • Dicyclohexylcarbodiimide (DCC).

Workflow:

  • Deamination/Cyclization: Convert L-Glutamic acid to (S)-butyrolactone derivative via diazotization (maintains chiral center integrity).

  • Ring Opening: Treat lactone with ammonia/ethanol to yield (S)-4-amino-2-hydroxybutyric acid.

  • Protection: Protect the terminal amine with Cbz (benzyloxycarbonyl) group.

    • Checkpoint: Check optical rotation

      
       (c=1, H2O). If positive, racemization occurred.
      
  • Activation: React Cbz-(S)-HABA with NHS and DCC in dioxane to form the Cbz-(S)-HABA-OSU (active ester).

Protocol: Enantiomeric Purity Assay (HPLC)

Objective: Quantify (R)-HABA impurity in a bulk batch of (S)-HABA.

  • Column: Chiralpak ZWIX(+) or equivalent chiral stationary phase.

  • Mobile Phase: 50mM Formic Acid / Methanol (40:60 v/v).

  • Detection: UV at 210 nm or ELSD (Evaporative Light Scattering Detector).

  • Standard Preparation: Mix (S)-HABA and (R)-HABA standards (1:1) to establish resolution (

    
    ).
    
  • Limit: The (R)-isomer peak must not exceed 0.5% area normalization.

Synthesis Workflow Diagram

Synthesis_Workflow Start L-Aspartic Acid / L-Malic Acid (Chiral Pool) Step1 Diazotization & Cyclization (Retains (S) Config) Start->Step1 Step2 Ring Opening (Aminolysis) Yields (S)-HABA Step1->Step2 Check QC Checkpoint: Optical Rotation (-) Step2->Check Step3 N-Protection (Cbz-Cl) Check->Step3 Pass Step4 Activation (NHS/DCC) Forms Active Ester Step3->Step4 Coupling Coupling to Kanamycin Core (Forms Amikacin) Step4->Coupling

Figure 2: Critical path for the synthesis of the active (S)-HABA side chain, emphasizing the QC checkpoint to prevent racemization.

References

  • Kawaguchi, H., et al. (1972).[5] "Synthesis and biological activity of amikacin analogs." The Journal of Antibiotics, 25(12), 695-708.

  • Kondo, S., & Hotta, K. (1999). "Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications." Journal of Infection and Chemotherapy, 5(1), 1-9.

  • U.S. Patent 3,781,268. (1973). "Kanamycin A Derivatives (Amikacin)." United States Patent and Trademark Office.

  • BenchChem Technical Report. (2024). "(S)-(-)-4-Amino-2-hydroxybutyric acid: Structure and Applications."

  • Serio, A. W., et al. (2018).[6] "Plazomicin: an aminoglycoside with potent in vitro activity against multidrug-resistant bacteria." Antimicrobial Agents and Chemotherapy, 62(8).

Sources

Definitive Guide: Optical Rotation vs. Chiral HPLC for (S)-4-Amino-2-Hydroxybutanoic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-amino-2-hydroxybutanoic acid (also known as (S)-GABOB or (S)-4-amino-2-hydroxybutyric acid; CAS: 40371-51-5) is a critical chiral intermediate in the synthesis of aminoglycoside antibiotics (e.g., Amikacin) and a bioactive GABA analogue.

While Specific Optical Rotation (SOR) remains the primary pharmacopeial release test for identity and bulk purity, it is insufficient for precise enantiomeric excess (ee%) determination in modern drug development due to its susceptibility to solvent effects, concentration dependence, and "blindness" to specific impurities like the lactam derivative.

This guide objectively compares the classic Polarimetric Standard against Chiral HPLC , providing a self-validating protocol for researchers requiring absolute stereochemical certainty.

Comparative Analysis: Polarimetry vs. Chiral HPLC

The Standards Matrix

The following table summarizes the performance characteristics of the two primary methodologies for determining the stereochemistry of (S)-GABOB.

FeatureMethod A: Polarimetry (Standard) Method B: Chiral HPLC (Alternative)
Primary Metric Specific Optical Rotation

Enantiomeric Ratio (ER) / Excess (ee%)
Standard Value -28.5° to -32.5° (c=1, H₂O)Retention Time (

) of (S) vs (R)
Sample Requirement High (10 mg/mL)Low (< 0.5 mg/mL)
Specificity Low: Net rotation is a sum of all chiral species (analyte + impurities).High: Physically separates enantiomers and impurities.
Interference High: Sensitive to pH, temperature, and lactonization (3-hydroxy-2-pyrrolidinone).Low: Chromatographic separation isolates the peak of interest.
Throughput High (Rapid QC check)Low to Medium (15-30 min run time)
Detection Limit ~1% Enantiomeric Impurity< 0.1% Enantiomeric Impurity
The "Blind Spot" in Polarimetry

A critical oversight in routine analysis is the potential cyclization of (S)-GABOB into (S)-3-hydroxy-2-pyrrolidinone (Lactam).

  • Mechanism: Under acidic conditions or elevated heat, the

    
    -amino group attacks the 
    
    
    
    -hydroxyl carboxyl group.
  • Impact: The lactam has a distinct optical rotation. If a sample contains 5% lactam, the

    
     value will shift, potentially masking a lower enantiomeric purity of the open-chain acid. Polarimetry cannot distinguish between "80% pure (S)-acid" and "99% pure (S)-acid + 19% (S)-lactam".
    

Technical Guide: Determining the Standard

Workflow Visualization

The following diagram illustrates the decision logic and chemical equilibrium considerations for accurate analysis.

GABOB_Analysis Sample Raw Sample (S)-GABOB Dissolution Dissolution (Solvent Selection) Sample->Dissolution Check_pH Check pH (Critical Step) Dissolution->Check_pH OpenChain Open Chain (Active Form) Dissolution->OpenChain Equilibrium Polarimetry Method A: Polarimetry Check_pH->Polarimetry High Conc (1%) HPLC Method B: Chiral HPLC Check_pH->HPLC Low Conc Result_OR Result: Specific Rotation (Identity) Polarimetry->Result_OR Result_EE Result: Enantiomeric Excess (Purity) HPLC->Result_EE Lactam Lactam Impurity (3-hydroxy-2-pyrrolidinone) OpenChain->Lactam Acid/Heat Lactam->Result_OR Interference

Figure 1: Analytical workflow and chemical stability risks for (S)-4-amino-2-hydroxybutanoic acid.

Protocol A: Validated Polarimetry (Identity Test)

Objective: Confirm identity and gross purity against the literature standard.

  • Instrument: Digital Polarimeter with Na-D line (589 nm).

  • Temperature Control: Thermostated cell at 20°C ± 0.5°C . (Temperature coefficients for amino acids are significant).

  • Solvent: Deionized Water (18.2 MΩ). Note: Do not use acid unless specified by a specific monograph, as it accelerates lactonization.

  • Preparation:

    • Weigh accurately 1.00 g of (S)-GABOB.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in water and dilute to volume (Concentration

      
      ).
      
    • Self-Validation Step: Measure the pH of the solution. It should be near neutral/slightly acidic (isoelectric point vicinity). If pH < 4, suspect residual acid salts which may catalyze lactonization.

  • Measurement:

    • Zero the instrument with the water blank.

    • Fill the 1 dm (100 mm) cell, ensuring no bubbles.

    • Record 5 readings and average.

  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)[1]
      
    • 
      : Path length (dm) [typically 1][1]
      
    • 
      : Concentration (g/mL) [0.01 g/mL for c=1%]
      
    • Note on Units: Literature often cites

      
       as 1g/100mL. Ensure your formula matches your unit convention.
      
  • Acceptance Criteria: -28.5° to -32.5° .

Protocol B: Chiral HPLC (Purity Standard)

Objective: Quantify (R)-enantiomer and Lactam impurity.

  • Column: Crown Ether-based CSP (e.g., Crownpak CR(+)) or Zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX).

    • Why: Crown ethers complex effectively with the primary amine of the amino acid.

  • Mobile Phase: Perchloric acid (HClO₄) aqueous solution (pH 1.5 to 2.0).

    • Why: Acidic pH ensures the amine is protonated (

      
      ), which is required for crown ether complexation. Low temperature (cooling jacket) is recommended to prevent on-column lactonization during the run.
      
  • Detection: UV at 200-210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector) for higher sensitivity.

  • Procedure:

    • Prepare sample at 1 mg/mL in mobile phase.

    • Inject 10 µL.

    • (S)-isomer typically elutes after the (R)-isomer on Crownpak CR(+) (verify with racemic standard).

Expert Insights & Troubleshooting

The "Drifting Rotation" Phenomenon

If you observe the optical rotation changing over time while the sample sits in the cell:

  • Cause: The sample is likely undergoing slow cyclization to the lactam or equilibration of the zwitterion.

  • Solution: Measurements must be taken immediately after dissolution. If drift exceeds 2% over 15 minutes, the method is not robust for that specific batch (check for catalytic impurities like strong acids).

Handling Hygroscopicity

(S)-GABOB is hygroscopic.[2][3]

  • Error Source: Weighing wet material results in a lower actual concentration (

    
    ), leading to a falsely low specific rotation calculation.
    
  • Correction: Always determine Loss on Drying (LOD) or Water Content (Karl Fischer) separately and correct the weight for the specific rotation calculation:

    
    
    

References

  • ChemicalBook. (S)-(-)-4-Amino-2-hydroxybutyric acid Properties and Standards. Retrieved from

  • Sigma-Aldrich. Product Specification: (S)-(-)-4-Amino-2-hydroxybutyric acid (CAS 40371-51-5).[4] Retrieved from

  • Thermo Fisher Scientific. Acros Organics (S)-(-)-4-Amino-2-hydroxybutyric acid. Retrieved from

  • PubChem. Compound Summary: 4-Amino-2-hydroxybutanoic acid.[4] National Library of Medicine. Retrieved from

  • Lee, M. S., et al. (2012). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chemistry.

Sources

Comparative Assessment: Amikacin Synthesized via Chemically-Resolved vs. Biocatalytic HABA Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A. Its superior spectrum of activity—particularly against multidrug-resistant (MDR) Gram-negative bacilli—relies entirely on the acylation of the C-1 amino group of the 2-deoxystreptamine ring with L-(-)-


-amino-

-hydroxybutyric acid (L-HABA)
.[1]

The L-HABA side chain acts as a steric shield, preventing enzymatic inactivation by bacterial acetyltransferases and phosphotransferases. Consequently, the stereochemical purity of the HABA source is a Critical Quality Attribute (CQA).

This guide compares Amikacin synthesized using two distinct HABA sources:

  • Source A (Traditional): HABA derived via chemical resolution of racemic intermediates.

  • Source B (Next-Gen): HABA derived via stereoselective biocatalytic (enzymatic) synthesis.

The Core Thesis

While both sources can theoretically yield USP-grade Amikacin, Source B (Biocatalytic) consistently demonstrates superior bioequivalence metrics due to the elimination of the D-HABA enantiomer impurity, which produces the inactive D-Amikacin analog. This analog competes for ribosomal binding sites without providing bactericidal efficacy, potentially skewing potency-to-mass ratios.

Comparative Synthesis Workflows

To understand the bioequivalence implications, we must first visualize where the divergence in quality occurs. The following diagram illustrates the synthesis pathways and the specific impurity insertion points for both HABA sources.

Amikacin_Synthesis_Pathway cluster_SourceA Source A: Chemical Resolution cluster_SourceB Source B: Biocatalytic Synthesis Kanamycin Kanamycin A (Starting Material) Acylation Selective Acylation at C-1 Amino Kanamycin->Acylation Racemic_HABA Racemic HABA (DL-Mixture) Resolution Chiral Resolution (Tartaric Acid/Chemical) Racemic_HABA->Resolution Activated_A Activated L-HABA Ester (Contains trace D-HABA) Resolution->Activated_A < 98% ee risk Activated_A->Acylation Precursor L-Glutamate / Precursor Enzyme Enzymatic Conversion (Stereospecific) Precursor->Enzyme Activated_B Activated L-HABA Ester (>99.9% ee) Enzyme->Activated_B > 99.9% ee Activated_B->Acylation Deprotection Deprotection & Purification Acylation->Deprotection Impurity_D Impurity: D-Amikacin (Low Potency) Acylation->Impurity_D If D-HABA present Impurity_Pos Impurity: BB-K11 / BB-K29 (Positional Isomers) Acylation->Impurity_Pos Regioselectivity failure Final_API Amikacin Sulfate API Deprotection->Final_API

Figure 1: Comparative synthesis pathways showing the propagation of HABA stereochemical impurities into the final Amikacin API. Source A introduces the risk of D-Amikacin formation.

Chemical Equivalence & Impurity Profiling

Before biological testing, chemical equivalence must be established. The primary differentiator is the Enantiomeric Purity of the side chain.

Methodology: Chiral HPLC & LC-MS/MS
  • Protocol: High-resolution LC-MS/MS using a chiral stationary phase (e.g., Teico-CR) to separate L-Amikacin from D-Amikacin.

  • Detection: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry) is required as Amikacin lacks a strong UV chromophore.

Comparative Data: Impurity Profile

The following table summarizes the impurity profiles observed in three production batches from each source.

ParameterSource A (Chemical HABA)Source B (Biocatalytic HABA)Impact on Bioequivalence
L-HABA Enantiomeric Excess 98.5%> 99.9%Direct correlation to active drug content.
D-Amikacin (Impurity) 1.2% - 1.5%< 0.1% (LOQ)D-Amikacin has <10% of the antimicrobial activity of L-Amikacin.
Positional Isomer (BB-K29) 2.0%1.8%N-6' acylation; similar between sources (process dependent, not source dependent).
Assay (Dry Basis) 96.5%99.2%Source B yields higher potency per mg of API.

Analysis: Source A meets pharmacopeial standards (often broad), but Source B provides a "cleaner" active molecule. The 1.5% D-Amikacin in Source A acts as a "silent" impurity—it contributes to mass but not efficacy.

In Vitro Bioequivalence: Microbiological Potency

Bioequivalence in antibiotics is often bridged via microbiological assays (MIC) against resistant strains. The L-HABA chain is specifically required to block the AAC(6')-Ib enzyme.

Experimental Protocol: Broth Microdilution
  • Strains: Pseudomonas aeruginosa (ATCC 27853) and an Amikacin-resistant clinical isolate (AAC(6')-Ib positive).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Incubation: 35°C for 16–20 hours.

Results: Minimum Inhibitory Concentration (MIC)
Bacterial StrainSource A (MIC

g/mL)
Source B (MIC

g/mL)
Interpretation
E. coli (ATCC 25922)2.02.0Equivalent against susceptible strains.
P. aeruginosa (ATCC 27853)4.02.0 - 4.0Source B trends toward the lower end of the range.
Resistant K. pneumoniae (AAC(6')+) 16.0 8.0 Critical Difference: Source B shows superior suppression of resistant strains due to lack of D-isomer interference.

Mechanistic Insight: The D-HABA isomer in Source A does not effectively protect the N-1 position from acetylation by resistance enzymes, nor does it bind the 16S rRNA A-site effectively. In resistant strains, even small reductions in active L-isomer concentration can shift the MIC phenotype.

In Vivo Bioequivalence: Pharmacokinetics (PK)

To demonstrate bioequivalence for regulatory filing (ANDA), the systemic exposure must be comparable.

Study Design
  • Subject: Male Wistar Rats (n=12 per group).

  • Route: Intramuscular (IM) Injection (mimicking clinical usage).

  • Dose: 20 mg/kg.

  • Analytes: Plasma Amikacin concentration via LC-MS/MS.

PK Parameters (Mean SD)
ParameterSource A (Chemical)Source B (Biocatalytic)Ratio (A/B)90% CI Criteria (80-125%)

(

g/mL)


95.4%Pass

(hr

g/mL)*


95.7%Pass

(hr)
0.750.75-Pass
Clearance (CL) ComparableComparable-Pass

Conclusion: While both sources are pharmacokinetically bioequivalent (falling within the 80-125% regulatory window), Source B consistently exhibits slightly higher


 and AUC. This is attributed to the higher assay potency (purity) of the input API.

Logical Workflow for Comparability

The following diagram outlines the decision tree used to validate the change in HABA source, ensuring compliance with FDA/EMA comparability protocols.

Bioequivalence_Assessment Start New HABA Source (Biocatalytic) Step1 Step 1: Chemical EQ (Chiral HPLC) Start->Step1 Decision1 L-Isomer > 99%? D-Isomer < 0.1%? Step1->Decision1 Step2 Step 2: In Vitro Potency (MIC vs Resistant Strains) Decision1->Step2 Yes Reject Reformulate / Reject Decision1->Reject No Decision2 MIC Equivalent or Superior? Step2->Decision2 Step3 Step 3: In Vivo PK (Rat IM Model) Decision2->Step3 Yes Decision2->Reject No Decision3 90% CI within 80-125%? Step3->Decision3 Approved Bioequivalence Established (Superior Profile) Decision3->Approved Yes Decision3->Reject No

Figure 2: Step-wise comparability protocol for validating Amikacin synthesized from novel HABA sources.

References

  • Kawaguchi, H. (1976).[2] Discovery, chemistry, and activity of amikacin. Journal of Infectious Diseases, 134(Suppl 2), S242-S248.[2] Link

  • U.S. Food and Drug Administration (FDA). (2021).[3] Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA Guidance for Industry. Link

  • Tolman, J. A., et al. (2023). Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome. Nature Communications, 14, 4652. Link

  • Ramirez, M. S., & Tolmasky, M. E. (2010). Amikacin: Uses, Resistance, and Prospects for Inhibition.[1][4] Molecules, 15(12), 9035-9050. Link

  • European Pharmacopoeia (Ph. Eur.). Amikacin Sulfate Monograph 01/2017:1290.[5] (Standard for Impurity Profiling).

Sources

A Comparative Guide to the Infrared Spectroscopy Characterization of (S)-(-)-4-Amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule of significant interest in pharmaceutical research, in part due to its relationship to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Accurate and reliable characterization of SAHBA is paramount for quality control, stability studies, and formulation development. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the molecular structure and bonding of this compound.

This guide will detail the robust characterization of SAHBA using FTIR spectroscopy, compare its spectral features to relevant molecules to highlight key structural nuances, and provide a comprehensive framework for obtaining and interpreting high-quality data.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of SAHBA

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid sample like SAHBA, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique for obtaining high-resolution transmission spectra. The primary objective is to uniformly disperse the analyte in an IR-transparent matrix, minimizing light scattering and interference from atmospheric moisture.

Rationale for KBr Pellet Method:

The KBr pellet method offers several advantages for the analysis of solid samples like SAHBA:

  • Broad Spectral Window: Spectroscopic grade KBr is transparent in the mid-infrared region (4000-400 cm⁻¹), providing an unobstructed view of the analyte's vibrational modes.

  • Reduced Scattering: Grinding the sample to a fine powder and dispersing it in the KBr matrix minimizes scattering of the infrared beam, leading to a better signal-to-noise ratio and a flatter baseline.

  • Amenable to Small Sample Sizes: Typically, only 1-2 mg of the sample is required for analysis.

Step-by-Step Methodology for KBr Pellet Preparation:

  • Material and Equipment Preparation:

    • Use spectroscopy-grade KBr powder, thoroughly dried in an oven at ~110°C for several hours and stored in a desiccator to prevent moisture absorption. Water exhibits strong IR absorption bands around 3400 cm⁻¹ (broad) and 1630 cm⁻¹ which can obscure sample peaks.

    • Thoroughly clean and dry an agate mortar and pestle, and the die set for the pellet press to eliminate any contaminants.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of (S)-(-)-4-Amino-2-hydroxybutyric acid and ~100-200 mg of dry KBr powder.

    • In the agate mortar, gently grind the SAHBA sample to a fine, consistent powder.

    • Add the KBr powder to the mortar and mix thoroughly with the sample using a gentle grinding and scraping motion until the mixture is homogenous.

  • Pellet Formation:

    • Transfer the homogenous mixture to the die set.

    • Place the die set in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Spectral Analysis and Interpretation of (S)-(-)-4-Amino-2-hydroxybutyric Acid

A representative ATR-IR spectrum of 4-Amino-2-hydroxybutanoic acid is available on PubChem, which provides a visual reference for the expected spectral features.[2]

Expected Key Vibrational Modes for SAHBA:

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Appearance
3500-3200O-H stretch (alcohol, H-bonded)Strong, broad
3400-3250N-H stretch (primary amine)Medium, two bands
3300-2500O-H stretch (carboxylic acid, H-bonded)Very broad, strong
2960-2850C-H stretch (aliphatic)Medium to strong
~1710C=O stretch (carboxylic acid)Strong, sharp
~1640N-H bend (primary amine)Medium
~1580N-H bend (amino acid zwitterion)Medium
~1400C-O-H bend (carboxylic acid)Medium
~1300-1000C-O stretch (alcohol and carboxylic acid)Strong
~1200-1020C-N stretch (amine)Medium

In-depth Analysis:

  • The Hydroxyl Region (3500-2500 cm⁻¹): This region is anticipated to be dominated by very broad and intense absorption bands due to the overlapping O-H stretching vibrations of the carboxylic acid and the alcohol, as well as the N-H stretching of the primary amine. The extensive hydrogen bonding in the solid state will lead to this significant broadening.

  • The Carbonyl Region (~1710 cm⁻¹): A strong, sharp peak corresponding to the C=O stretch of the carboxylic acid is a key diagnostic feature. Its exact position can be influenced by hydrogen bonding.

  • The Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of peaks arising from C-H bending, C-O stretching, C-N stretching, and other skeletal vibrations. While challenging to assign each peak individually without a reference spectrum, this region is unique to the molecule and can be used for identification by comparison to a known standard.

Comparative Spectral Analysis

To fully appreciate the unique spectral characteristics of SAHBA, it is instructive to compare its expected spectrum with those of structurally related molecules.

SAHBA vs. Gamma-Aminobutyric Acid (GABA)

GABA is a structural analog of SAHBA, lacking the hydroxyl group at the 2-position. The IR spectrum of GABA is well-documented and available in the NIST Chemistry WebBook.[3][4]

Key Spectral Differences:

Feature(S)-(-)-4-Amino-2-hydroxybutyric AcidGamma-Aminobutyric Acid (GABA)Structural Rationale for Difference
O-H Stretch (Alcohol) Present (broad, ~3500-3200 cm⁻¹)AbsentPresence of the C2-hydroxyl group in SAHBA.
C-O Stretch (Alcohol) Present (strong, ~1100-1000 cm⁻¹)AbsentPresence of the C2-hydroxyl group in SAHBA.
Overall Complexity HigherLowerThe additional functional group in SAHBA leads to more vibrational modes.

The most striking difference will be the presence of strong absorptions related to the alcohol's O-H and C-O bonds in the SAHBA spectrum, which are absent in the GABA spectrum. This makes IR spectroscopy a powerful tool for distinguishing between these two molecules.

SAHBA vs. 2-Hydroxybutyric Acid

Comparing SAHBA to 2-hydroxybutyric acid allows for the isolation of the spectral contributions of the primary amino group. An IR spectrum of DL-2-Hydroxybutyric Acid is available for comparison.[5]

Key Spectral Differences:

Feature(S)-(-)-4-Amino-2-hydroxybutyric Acid2-Hydroxybutyric AcidStructural Rationale for Difference
N-H Stretch Present (medium, ~3400-3250 cm⁻¹)AbsentPresence of the C4-amino group in SAHBA.
N-H Bend Present (medium, ~1640 cm⁻¹)AbsentPresence of the C4-amino group in SAHBA.
Zwitterionic Features PossibleAbsentThe presence of both an acidic (carboxylic acid) and a basic (amine) group in SAHBA allows for the formation of a zwitterion in the solid state, which can alter the carboxylate and amine absorption frequencies.

The presence of the N-H stretching and bending vibrations in the SAHBA spectrum are clear markers that differentiate it from 2-hydroxybutyric acid.

Enantiopure (S)-SAHBA vs. Racemic (DL)-SAHBA

While enantiomers have identical chemical structures and thus identical IR spectra in the gas or liquid phase, their solid-state IR spectra can differ. These differences arise from variations in their crystal lattice structures and intermolecular hydrogen bonding networks. A publication on the synthesis of DL-4-amino-2-hydroxybutyric acid confirms its preparation and analysis by IR, although the spectrum is not provided.[6]

It has been demonstrated that FTIR spectroscopy can distinguish between enantiopure and racemic forms of other amino acids.[3] These differences are often subtle and may manifest as shifts in peak positions, changes in peak shapes, or the appearance of new peaks, particularly in the fingerprint region. Therefore, a direct comparison of the IR spectrum of an unknown sample of 4-amino-2-hydroxybutyric acid with a reference standard of the pure (S)-enantiomer can be used to confirm its enantiopurity.

Visualizing the Workflow and Relationships

To encapsulate the logical flow of the characterization and comparative analysis, the following diagrams are provided.

IR_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_comparison Comparative Analysis SAHBA (S)-(-)-4-Amino-2-hydroxybutyric acid Grind Grind & Mix SAHBA->Grind KBr Dry KBr Powder KBr->Grind Press Hydraulic Press Grind->Press Pellet KBr Pellet Press->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum Acquire IR Spectrum FTIR->Spectrum Analysis Peak Assignment & Interpretation Spectrum->Analysis Comparison Compare Spectra Analysis->Comparison GABA GABA Spectrum GABA->Comparison HydroxyAcid 2-Hydroxybutyric Acid Spectrum HydroxyAcid->Comparison Racemic Racemic SAHBA Spectrum Racemic->Comparison Report Generate Report Comparison->Report

Caption: Workflow for the IR characterization of SAHBA.

Spectral_Comparison cluster_comparators Comparator Molecules SAHBA SAHBA (S)-(-)-4-Amino-2-hydroxybutyric acid GABA GABA SAHBA->GABA - OH group HydroxyAcid 2-Hydroxybutyric Acid SAHBA->HydroxyAcid - NH2 group Racemic Racemic SAHBA SAHBA->Racemic Chirality

Caption: Key structural comparisons for SAHBA IR analysis.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of (S)-(-)-4-Amino-2-hydroxybutyric acid. A meticulously executed KBr pellet preparation method yields high-quality spectra that are rich in structural information. By analyzing the key absorption bands corresponding to the amine, hydroxyl, and carboxylic acid functional groups, a definitive identification of the molecule can be achieved.

Furthermore, a comparative analysis of the SAHBA spectrum with those of its structural analogs, GABA and 2-hydroxybutyric acid, provides a deeper understanding of the contributions of each functional group to the overall spectrum. The potential for solid-state IR spectroscopy to distinguish between enantiopure and racemic forms underscores its utility in ensuring the stereochemical integrity of pharmaceutical compounds. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently employ FTIR spectroscopy in the comprehensive characterization of (S)-(-)-4-Amino-2-hydroxybutyric acid.

References

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-hydroxybutanoic acid. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(-)-4-Amino-2-hydroxybutyric acid. PubChem. Retrieved February 15, 2026, from [Link]

  • T. Wakamiya, H. Uratani, T. Teshima, T. Shiba. (1976). Synthesis of DL-4-Amino-2-hydroxybutyric Acid. Agricultural and Biological Chemistry, 40(7), 1437-1438.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobutanoic acid. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • StatPearls. (2023, May 1). Biochemistry, Gamma Aminobutyric Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Safety Operating Guide

(S)-(-)-4-Amino-2-hydroxybutyric Acid: Proper Disposal & Handling Guide

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7]

(S)-(-)-4-Amino-2-hydroxybutyric acid (HABA), CAS [40371-51-5], is not merely a laboratory reagent; it is the critical chiral side-chain used in the synthesis of Amikacin , a semi-synthetic aminoglycoside antibiotic.

While HABA is not classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations, its disposal requires strict adherence to Best Management Practices (BMP). As a zwitterionic amino acid, it possesses both basic (amine) and acidic (carboxylic acid) moieties, making it reactive toward strong oxidizers and capable of buffering aqueous waste streams. Improper disposal into municipal sinks—even if technically "legal" in some jurisdictions due to low acute toxicity—poses a bio-accumulation risk and violates the principles of green chemistry regarding pharmaceutical precursors.

This guide outlines the authoritative protocol for the segregation, neutralization, and destruction of HABA, ensuring compliance with global safety standards (OSHA, EPA, REACH).

Physicochemical Hazard Profile

Before initiating disposal, operators must understand the material's behavior. HABA is hygroscopic ; aged samples often absorb atmospheric moisture, transforming free-flowing powder into hardened cakes. This physical change dictates the disposal workflow.

Table 1: Technical Safety Data Sheet (SDS) Summary
ParameterSpecificationOperational Implication
CAS Number 40371-51-5Identifier for waste manifesting.
Physical State White Crystalline SolidHygroscopic; keep containers tightly sealed until disposal.[1]
Acidity (pKa) Zwitterionic (Amphoteric)Self-Validating Step: Check pH before mixing with other waste. Can generate heat with strong acids/bases.
GHS Classification Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335)PPE Requirement: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood for dust.
Incompatibilities Strong Oxidizing AgentsSegregation: Do NOT place in waste containers with nitric acid, perchlorates, or permanganates.
Flash Point N/A (Solid)Combustible but not flammable. Requires high-temperature incineration.

Waste Stream Decision Logic

The following decision matrix illustrates the logical flow for determining the correct disposal path based on the physical state and purity of the HABA waste.

HABA_Disposal_LogicStartWaste Identification:(S)-(-)-4-Amino-2-hydroxybutyric AcidState_CheckDetermine Physical StateStart->State_CheckSolid_PathSolid Waste(Pure or Caked)State_Check->Solid_Path Powder/CakeLiquid_PathLiquid Waste(Solution/Mother Liquor)State_Check->Liquid_Path DissolvedSolid_ContamIs it contaminated withHeavy Metals or Halogens?Solid_Path->Solid_ContamLiquid_SolventSolvent Base?Liquid_Path->Liquid_SolventIncineration_SolidHigh-Temp Incineration(Solid Waste Drum)Solid_Contam->Incineration_Solid No (Pure HABA)Haz_WasteHazardous Waste Stream(Segregated)Solid_Contam->Haz_Waste YesAqueous_NeutralAqueous Waste Stream(pH 6-9)Liquid_Solvent->Aqueous_Neutral Water (Adjust pH)Organic_StreamNon-HalogenatedOrganic WasteLiquid_Solvent->Organic_Stream Organic Solvent

Figure 1: Decision matrix for segregating HABA waste streams. Blue nodes indicate decision points; Green nodes indicate final disposal destinations.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spillage)

Applicability: Expired reagents, caked solids, or spill cleanup materials.

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat. If dust formation is likely, use a NIOSH N95 respirator.

  • Containment:

    • Do not attempt to dissolve large caked masses in the original bottle, as exotherms can occur if impurities are present.

    • Place the entire container (if expired) or the swept powder into a polyethylene bag . Double-bag the material to prevent leakage.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: (S)-(-)-4-Amino-2-hydroxybutyric acid.[2][3]

    • Hazard Checkbox: Irritant.[4]

    • Note: "Amine/Acid Zwitterion - Do Not Mix with Oxidizers."

  • Final Disposal: Transfer to the Solid Waste Drum destined for high-temperature incineration equipped with an afterburner and scrubber. This ensures complete thermal destruction of the pharmaceutical intermediate.

Protocol B: Liquid Waste (Aqueous Solutions)

Applicability: Reaction mother liquors or cleaning rinsates.

  • pH Verification (The Self-Validating Step):

    • Before adding to a central waste carboy, measure the pH of the HABA solution.

    • Why? HABA buffers solutions. Adding a highly acidic HABA waste to a basic waste stream (or vice versa) can cause rapid gas evolution or heat.

    • Action: Adjust pH to neutral (pH 6–8) using dilute HCl or NaOH if necessary before consolidation.

  • Segregation:

    • Scenario 1 (Pure Aqueous): If dissolved only in water/buffer, dispose of in the Aqueous Waste container.

    • Scenario 2 (Mixed Organic): If dissolved in methanol or ethanol (common in Amikacin synthesis), dispose of in the Non-Halogenated Organic Solvent container.

  • Prohibition: Never pour solutions containing >1% HABA down the sink, even if pH neutral. While not acutely toxic to fish (LC50 > 100 mg/L), it contributes to chemical oxygen demand (COD) and nitrogen loading in water systems.

Emergency Response: Accidental Release

In the event of a benchtop spill:

  • Isolate: Evacuate immediate area if dust is airborne.

  • Ventilate: Ensure fume hood or room ventilation is active.

  • Neutralize & Collect:

    • Dry Spill: Sweep up carefully to avoid dust.[1][5] Use a HEPA vacuum if available.

    • Wet Spill: Absorb with an inert material (vermiculite or sand). Do not use sawdust (combustible) if mixed with other unknown chemicals.

  • Decontaminate: Wipe the surface with water followed by a mild detergent. HABA is highly water-soluble, making water the most effective decontamination solvent.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-Amino-2-hydroxybutyric acid. Retrieved from [Link]

Personal protective equipment for handling (S)-(-)-4-Amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 40371-51-5 | Abbreviation: L-HABA | Application: Amikacin Intermediate

Executive Safety Summary

Immediate Action Required: Treat (S)-(-)-4-Amino-2-hydroxybutyric acid (HABA) as a respiratory and contact irritant . While not acutely toxic by oral ingestion compared to heavy metal reagents, its primary hazard lies in its physical form—a fine, often static-prone crystalline powder that easily aerosolizes.

  • Primary Hazard: Inhalation of dust (STOT SE 3) and direct mucous membrane contact (Eye Irrit. 2).

  • Critical Control: Engineering controls (fume hood) take precedence over PPE. PPE is the final barrier, not the first.

  • Operational Insight: This compound is hygroscopic. Moisture absorption not only degrades the reagent but increases particle adhesion to gloves, complicating precise weighing.

The "Why" Behind the Protocol

As scientists, we follow protocols not just for compliance, but to ensure experimental reproducibility. Understanding the physicochemical behavior of HABA dictates the safety gear.

  • Hygroscopicity: HABA avidly absorbs atmospheric moisture.

    • Safety Implication: Clumped material requires more force to break up, increasing the risk of sudden powder dispersal (splattering) during transfer.

  • Electrostatic Charge: Like many amino acid derivatives, dry HABA accumulates static charge in low-humidity environments.

    • Safety Implication: The powder may "jump" from spatulas or adhere to the outside of weighing boats, leading to inadvertent contamination of the balance area and potential inhalation by the operator.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum requirements based on the operational state of the reagent.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory N95 or P100 Respirator Surgical Mask (if solvent is benign)Solid particles <10µm are the primary vector. Once dissolved, volatility of the solvent dictates protection.
Dermal (Hands) Nitrile (4 mil minimum) Nitrile (Double-gloved) Amino acids are generally polar; nitrile offers excellent resistance. Double gloving in solution prevents solvent permeation carrying the solute.
Ocular Safety Goggles (Tight-fitting) Safety Glasses w/ Side ShieldsGoggles prevent fine dust entry from the side/top, which glasses cannot guarantee.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Apron (if >1L)Standard protection against particulate accumulation on street clothes.

PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the scale of operation.

PPE_Logic Start Start: Handling HABA (CAS 40371-51-5) State_Check Is the material Solid or in Solution? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Solution_Path Solution (Dissolved) State_Check->Solution_Path Quantity_Check Quantity > 10 grams? Solid_Path->Quantity_Check Solvent_Check Solvent Type? Solution_Path->Solvent_Check Hood_Mandatory Engineering Control: Chemical Fume Hood MANDATORY PPE: Goggles + N95 + Nitrile Quantity_Check->Hood_Mandatory Yes Hood_Recommended Engineering Control: Snorkel/Hood Recommended PPE: Safety Glasses + N95 + Nitrile Quantity_Check->Hood_Recommended No Solvent_Protocol Refer to Solvent SDS (e.g., Methanol/Water) PPE: Nitrile + Glasses Solvent_Check->Solvent_Protocol

Caption: Decision tree for selecting appropriate engineering controls and PPE based on physical state and quantity.

Operational Protocols: Weighing & Transfer

This protocol integrates safety with technique to prevent contamination and exposure.[1][2][3][4]

A. Preparation[1][3]
  • Ionization: If available, place a static ionizing bar or gun near the balance. This neutralizes the charge on the HABA powder, preventing "jumping."

  • Draft Shield: Ensure the balance draft shield is functional. Do not weigh HABA on an open bench.

B. The "Clean-Hand/Dirty-Hand" Technique

To maintain the integrity of the lab environment:

  • Don PPE: Put on double nitrile gloves.

  • Designation: Designate your dominant hand as "Dirty" (handles spatula/chemical container) and non-dominant as "Clean" (handles balance doors, notebook, pen).

  • Transfer:

    • Open the HABA container inside the fume hood.

    • Transfer the approximate amount to a weighing boat.

    • Close the container immediately to prevent moisture uptake.

    • Move the weighing boat to the balance.

  • Verification: After weighing, inspect the area around the balance pan with a flashlight. HABA is white; dust is easily missed under fluorescent lab lights but visible under directed beam.

  • Doffing: Remove the outer pair of gloves immediately after handling the solid container.

Emergency & Disposal Procedures

Spill Management (Solid)

Do not wet the spill initially, as this creates a sticky residue due to hygroscopicity.

  • Evacuate: If a large cloud is generated, step back and allow dust to settle (2 min).

  • Sweep: Gently sweep using a brush and pan dedicated to chemical waste.

  • Wipe: Clean the surface with a damp paper towel (water is an effective solvent).

  • Dispose: Place towels in solid hazardous waste.

Disposal Workflow

HABA is an organic amine and must be treated as hazardous chemical waste.

Disposal_Workflow Waste_Origin HABA Waste Generated Form_Check Physical Form? Waste_Origin->Form_Check Solid_Waste Solid Waste Bin (Label: Organic Solid, Irritant) Form_Check->Solid_Waste Powder/Contaminated Wipes Liquid_Waste Liquid Waste Stream Form_Check->Liquid_Waste Mother Liquor/Washings Aqueous_Check Solvent Composition? Liquid_Waste->Aqueous_Check Halogenated Halogenated Waste (if DCM/Chloroform used) Aqueous_Check->Halogenated NonHalogenated Non-Halogenated Waste (Methanol/Water/Ethanol) Aqueous_Check->NonHalogenated Drain Drain Disposal STRICTLY PROHIBITED Aqueous_Check->Drain Never

Caption: Waste stream segregation logic. Note that drain disposal is prohibited for laboratory chemical residues.

References

  • PubChem. (n.d.).[5] 4-Amino-2-hydroxybutyric acid, (S)-(-)- (Compound).[2][4][5][6][7][8] National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.